molecular formula C9H7NO3 B1302241 8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 66176-17-8

8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1302241
CAS No.: 66176-17-8
M. Wt: 177.16 g/mol
InChI Key: CHKUQVBJPDLANA-UHFFFAOYSA-N
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Description

8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUQVBJPDLANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374956
Record name 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66176-17-8
Record name 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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Foundational & Exploratory

Technical Guide: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione from 3-Methylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound, from its precursor, 3-methylanthranilic acid. This document details the chemical properties of the involved substances, a reliable experimental protocol, and expected outcomes.

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione, also known as 8-methylisatoic anhydride, is a derivative of isatoic anhydride. Isatoic anhydrides are versatile building blocks in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and acridones, many of which exhibit significant biological activity. The introduction of a methyl group at the 8-position of the benzoxazinedione scaffold can modulate the compound's physicochemical properties and its reactivity, making it a key intermediate in the development of novel pharmaceutical agents and other functional organic molecules.

The synthesis of isatoic anhydrides from anthranilic acids is a well-established transformation, most commonly achieved through cyclization using phosgene or a safer phosgene equivalent, such as triphosgene. This guide will focus on a detailed protocol for this conversion.

Physicochemical Properties

A summary of the key quantitative data for the starting material and the final product is presented below.

Table 1: Physicochemical Data of Starting Material and Product

Property3-Methylanthranilic Acid8-Methyl-1H-benzo[d]oxazine-2,4-dione
CAS Number 4389-45-166176-17-8
Molecular Formula C₈H₉NO₂C₉H₇NO₃
Molecular Weight 151.16 g/mol [1]177.16 g/mol [2]
Appearance Pink to gray-brown crystalline powder[1]Off-white to white solid
Melting Point 174-177 °C[1][3]Not explicitly reported, expected >200 °C (dec.)
Solubility Soluble in DMSO, Methanol[1]Soluble in many organic solvents

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for the starting material and the product.

Table 2: Spectroscopic Data for 3-Methylanthranilic Acid

TechniqueData
¹H NMR (DMSO-d₆) Estimated: δ ~12.5-13.5 (s, 1H, COOH), 7.6-7.8 (d, 1H, Ar-H), 6.9-7.1 (d, 1H, Ar-H), 6.5-6.7 (t, 1H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) Estimated: δ ~169 (C=O), ~150 (C-NH₂), ~138 (C-CH₃), ~132 (Ar-CH), ~122 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-C), ~17 (CH₃)
IR (KBr, cm⁻¹) Broadband ~3400-2500 (O-H and N-H stretching), ~1670 (C=O stretching), ~1600, ~1480 (aromatic C=C stretching)[4]

Table 3: Spectroscopic Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

TechniqueData
¹H NMR (DMSO-d₆) Estimated: δ ~11.8 (s, 1H, NH), 7.6-7.8 (d, 1H, Ar-H), 7.2-7.4 (t, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 2.3-2.5 (s, 3H, CH₃). Note: The spectrum of the similar 6-methyl isomer shows peaks at δ 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, 1H), 7.06 (d, 1H), 2.33 (s, 3H)[5].
¹³C NMR (DMSO-d₆) Estimated: δ ~160 (C=O), ~148 (C=O), ~141 (C-N), ~138 (Ar-CH), ~128 (C-CH₃), ~125 (Ar-CH), ~115 (Ar-C), ~112 (Ar-CH), ~17 (CH₃). Note: The spectrum of the 6-methyl isomer shows peaks at δ 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[5].
IR (KBr, cm⁻¹) ~3200 (N-H stretching), ~1780 and ~1730 (anhydride C=O stretching), ~1600, ~1480 (aromatic C=C stretching)

Experimental Protocol: Synthesis via Triphosgene

This protocol is adapted from established procedures for the synthesis of isatoic anhydrides and utilizes triphosgene, a safer and easier-to-handle alternative to phosgene gas.

4.1. Materials and Reagents

  • 3-Methylanthranilic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Nitrogen gas (or Argon)

4.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

4.3. Procedure

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-methylanthranilic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene or THF to the flask to create a suspension (approximately 5-10 mL of solvent per gram of amino acid).

  • Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: While stirring the suspension, add triphosgene (0.35-0.40 equivalents) portion-wise over 15-20 minutes. Caution: Triphosgene is toxic and moisture-sensitive; handle it in a well-ventilated fume hood. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C; for THF, ~66 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of HCl gas evolution (test with moist pH paper at the outlet of the drying tube). The initially suspended solid should gradually be replaced by the precipitated product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is then collected by vacuum filtration through a Buchner funnel.

  • Purification: Wash the collected solid with cold anhydrous solvent (the same as used in the reaction) to remove any unreacted starting material and soluble byproducts. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or dioxane, though the precipitated product is often of high purity.

  • Drying: Dry the purified product under vacuum to obtain 8-Methyl-1H-benzo[d]oxazine-2,4-dione as a solid.

4.4. Expected Yield

While a specific yield for this exact reaction is not prominently reported, similar syntheses of isatoic anhydrides from anthranilic acids typically afford yields in the range of 70-95%.

Reaction Pathway and Workflow

The synthesis proceeds via the reaction of the amino and carboxylic acid functionalities of 3-methylanthranilic acid with phosgene (generated in situ from triphosgene) to form the cyclic anhydride.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reactants 3-Methylanthranilic Acid + Anhydrous Solvent (Toluene/THF) Start->Reactants Inert Purge with Nitrogen Reactants->Inert Add_Triphosgene Add Triphosgene (0.35-0.40 eq.) Inert->Add_Triphosgene Reflux Heat to Reflux (2-4 hours) Add_Triphosgene->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Product 8-Methyl-1H-benzo[d]oxazine-2,4-dione Dry->Product

Caption: Experimental workflow for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Safety Considerations

  • Triphosgene: This compound is toxic and a lachrymator. It can decompose to phosgene upon heating or contact with moisture. Always handle triphosgene in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Toluene and THF are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.

  • Byproducts: The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The reaction should be conducted in a fume hood, and the outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution).

By following this guide, researchers can reliably synthesize 8-Methyl-1H-benzo[d]oxazine-2,4-dione for further use in drug discovery and materials science applications.

References

One-Pot Synthesis of 8-Methyl-Isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the one-pot synthesis of 8-methyl-isatoic anhydride, a valuable building block in medicinal chemistry and organic synthesis. While a specific, validated one-pot procedure for this particular molecule is not extensively documented in published literature, this guide outlines a robust synthetic strategy adapted from established methods for analogous substituted isatoic anhydrides. The proposed synthesis involves the cyclization of the commercially available precursor, 3-amino-2-methylbenzoic acid, using triphosgene as a safe and effective phosgene equivalent. This document includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of 8-methyl-isatoic anhydride.

Introduction

Isatoic anhydrides are versatile heterocyclic compounds that serve as key intermediates in the synthesis of a wide array of pharmacologically active molecules, including quinazolinones and other nitrogen-containing heterocycles. The substitution pattern on the aromatic ring of the isatoic anhydride scaffold allows for the fine-tuning of the physicochemical and biological properties of the final products. 8-Methyl-isatoic anhydride, in particular, offers a unique structural motif for the development of novel therapeutic agents. This guide details a practical and efficient one-pot synthesis of 8-methyl-isatoic anhydride from its corresponding anthranilic acid derivative.

Proposed Synthetic Pathway

The one-pot synthesis of 8-methyl-isatoic anhydride is predicated on the cyclization of 3-amino-2-methylbenzoic acid. This reaction is effectively achieved by employing triphosgene, which serves as a solid, safer alternative to gaseous phosgene, to form the characteristic oxazinane-2,4-dione ring system of the isatoic anhydride. The reaction proceeds by the formation of an intermediate N-carbonyl chloride, which subsequently undergoes intramolecular cyclization to yield the desired product.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the proposed one-pot synthesis of 8-methyl-isatoic anhydride, based on analogous transformations.[1]

ParameterValueNotes
Starting Material3-Amino-2-methylbenzoic acidCommercially available.[2][3]
Cyclizing AgentTriphosgeneA safer solid substitute for phosgene.
Molar Ratio (Starting Material:Triphosgene)1 : 0.4 - 1.0Optimization may be required.
SolventDichloromethane or TolueneAnhydrous conditions are recommended.
Reaction Temperature0 - 20 °CThe reaction is typically initiated at a lower temperature.
Reaction Time1 - 5 hoursMonitored by TLC or LC-MS.
Work-upAqueous wash and solvent evaporationStandard procedure for isolation.
Expected Yield>90%Based on analogous reactions.[1]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of N-methyl isatoic anhydride and should be performed by trained personnel in a well-ventilated fume hood due to the in situ generation of phosgene from triphosgene.[1]

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Triphosgene

  • Anhydrous Dichloromethane (or Toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-amino-2-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (or toluene).

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add triphosgene (0.4-1.0 eq.) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 20 °C) and continue stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-methyl-isatoic anhydride.

  • The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Diagram of the Proposed Synthetic Workflow:

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product start 3-Amino-2-methylbenzoic Acid reaction One-Pot Cyclization start->reaction reagent Triphosgene reagent->reaction solvent Anhydrous Dichloromethane or Toluene solvent->reaction temp 0 - 20 °C temp->reaction product 8-Methyl-Isatoic Anhydride reaction->product

Caption: Proposed one-pot synthesis workflow for 8-methyl-isatoic anhydride.

References

An In-Depth Technical Guide to the Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of key precursors for 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the synthetic pathways, experimental protocols, and quantitative data for the preparation of the primary precursor, 2-amino-3-methylbenzoic acid, and its subsequent cyclization to the target molecule.

Synthetic Pathway Overview

The synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is primarily achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-methylbenzoic acid, starting from readily available m-toluic acid. This is typically accomplished via a nitration reaction followed by a reduction of the nitro group. The second stage is the cyclization of 2-amino-3-methylbenzoic acid to form the final 8-Methyl-1H-benzo[d]oxazine-2,4-dione, which is an 8-methyl substituted isatoic anhydride.

Synthesis_Pathway m_toluic_acid m-Toluic Acid nitro_benzoic_acid 2-Nitro-3-methylbenzoic Acid m_toluic_acid->nitro_benzoic_acid Nitration (HNO3) amino_benzoic_acid 2-Amino-3-methylbenzoic Acid nitro_benzoic_acid->amino_benzoic_acid Reduction (e.g., Pd/C, H2) target_molecule 8-Methyl-1H-benzo[d] oxazine-2,4-dione amino_benzoic_acid->target_molecule Cyclization (e.g., Phosgene equivalent)

Caption: Overall synthetic pathway for 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Stage 1: Synthesis of 2-Amino-3-methylbenzoic Acid

The synthesis of 2-amino-3-methylbenzoic acid is a critical step, with several established methods for the reduction of the intermediate 2-nitro-3-methylbenzoic acid.

Experimental Protocols

1. Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic Acid

A common method for the nitration of m-toluic acid involves the use of nitric acid.[1]

  • Procedure: In a suitable reaction vessel, m-toluic acid is slowly added to nitric acid (60-75% mass concentration) at a temperature of 0-20 °C.[1] The reaction mixture is stirred for 1-2 hours.[1] After the reaction is complete, the mixture is poured into ice water to precipitate the product. The crude 2-nitro-3-methylbenzoic acid is then collected by filtration, washed with water, and dried.

2. Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid

Several methods are available for the reduction of the nitro group.

  • Method A: Catalytic Hydrogenation with Pd/C

    • Procedure: 2-Nitro-3-methylbenzoic acid is dissolved in a suitable solvent such as ethanol, methanol, or tetrahydrofuran.[1] A catalytic amount of Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas in a pressure vessel at a temperature of 40-60 °C for 2-3 hours.[1] Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid.

  • Method B: Reduction with Raney Nickel

    • Procedure: An alternative catalytic hydrogenation can be performed using Raney nickel as the catalyst. This method is reported to have a yield of over 92%.[2] The reaction conditions are generally mild.[2]

  • Method C: Reduction with Iron Powder and Hydrazine Hydrate

    • Procedure: A traditional method involves the use of iron powder and activated carbon to catalyze the reduction with hydrazine hydrate.[2] This method, however, is noted to have a longer reaction time and generates solid waste.[2]

Quantitative Data for the Synthesis of 2-Amino-3-methylbenzoic Acid
ParameterNitration of m-Toluic AcidReduction with Pd/C
Starting Material m-Toluic Acid2-Nitro-3-methylbenzoic Acid
Reagents Nitric Acid (60-75%)[1]H₂, Pd/C[1]
Solvent -Ethanol, Methanol, or THF[1]
Temperature 0-20 °C[1]40-60 °C[1]
Reaction Time 1-2 hours[1]2-3 hours[1]
Product 2-Nitro-3-methylbenzoic Acid2-Amino-3-methylbenzoic Acid
Reported Yield High (not specified)High (not specified)

Stage 2: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

The final step is the cyclization of 2-amino-3-methylbenzoic acid to form the isatoic anhydride derivative. This is typically achieved by reacting the aminobenzoic acid with a phosgene equivalent.

Experimental Protocol

Cyclization of 2-Amino-3-methylbenzoic Acid

  • Procedure: 2-Amino-3-methylbenzoic acid is suspended in an inert solvent such as dioxane. The mixture is stirred vigorously while a solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise. The reaction temperature is typically maintained at or below room temperature initially and may be gently heated to ensure completion. The reaction progress can be monitored by the evolution of HCl gas. Upon completion, the reaction mixture is cooled, and the precipitated product, 8-Methyl-1H-benzo[d]oxazine-2,4-dione, is collected by filtration, washed with a small amount of cold solvent, and dried.

Experimental_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-methylbenzoic Acid cluster_stage2 Stage 2: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione start1 Start: m-Toluic Acid nitration Nitration with HNO3 start1->nitration intermediate1 2-Nitro-3-methylbenzoic Acid nitration->intermediate1 reduction Reduction (e.g., Pd/C, H2) intermediate1->reduction product1 2-Amino-3-methylbenzoic Acid reduction->product1 start2 Start: 2-Amino-3-methylbenzoic Acid product1->start2 cyclization Cyclization with Phosgene Equivalent start2->cyclization product2 8-Methyl-1H-benzo[d]oxazine-2,4-dione cyclization->product2

Caption: Experimental workflow for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Quantitative Data for the Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione
ParameterCyclization of 2-Amino-3-methylbenzoic Acid
Starting Material 2-Amino-3-methylbenzoic Acid
Reagents Phosgene, Diphosgene, or Triphosgene
Solvent Dioxane or other inert solvents
Temperature Room temperature to gentle heating
Product 8-Methyl-1H-benzo[d]oxazine-2,4-dione
Reported Yield Generally high for isatoic anhydride synthesis

This guide provides a foundational understanding of the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and its precursors. Researchers should consult the cited literature for more specific details and safety precautions, particularly when handling hazardous reagents like nitric acid and phosgene equivalents.

References

Spectroscopic Characterization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione (CAS 66176-17-8) is not publicly available at this time. This guide will, therefore, provide a detailed overview of the general spectroscopic characteristics expected for this class of compounds, utilizing data from the closely related isomer, 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione , as a representative example. The methodologies and expected spectral features discussed are directly applicable to the analysis of the 8-methyl isomer.

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazinedione family. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. The structural characterization of these compounds is crucial for confirming their identity, purity, and for elucidating their structure-activity relationships. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Below is the general chemical structure of a methyl-substituted 1H-benzo[d]oxazine-2,4-dione.

Caption: General structure of a methyl-1H-benzo[d]oxazine-2,4-dione.

Synthesis Pathway

The synthesis of methyl-substituted 1H-benzo[d]oxazine-2,4-diones typically starts from the corresponding methyl-substituted 2-aminobenzoic acid. A common method involves the reaction of the aminobenzoic acid with a carbonylating agent, such as phosgene or a phosgene equivalent, to facilitate the cyclization and formation of the dione ring system.

G Methyl-2-aminobenzoic Acid Methyl-2-aminobenzoic Acid 8-Methyl-1H-benzo[d]oxazine-2,4-dione 8-Methyl-1H-benzo[d]oxazine-2,4-dione Methyl-2-aminobenzoic Acid->8-Methyl-1H-benzo[d]oxazine-2,4-dione Carbonylating Agent (e.g., Phosgene)

Caption: General synthesis workflow.

Spectroscopic Data (Representative Example: 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione)

The following tables summarize the spectroscopic data for 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione. This data is illustrative of the types of signals and fragments that would be expected for the 8-methyl isomer, with variations in chemical shifts and coupling constants due to the different substitution pattern on the aromatic ring.

Table 1: ¹H NMR Data of 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.64s1HN-H
7.72s1HAr-H
7.57dd1HAr-H
7.06d1HAr-H
2.33s3H-CH₃

Table 2: ¹³C NMR Data of 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione

Chemical Shift (δ) ppmAssignment
160.83C=O
148.04C=O
140.16Ar-C
138.86Ar-C
133.86Ar-C
129.24Ar-C
116.20Ar-C
110.93Ar-C
20.98-CH₃

Table 3: Mass Spectrometry Data of 6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione

m/zAssignment
178.10[M+H]⁺

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of methyl-1H-benzo[d]oxazine-2,4-diones.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. The choice of solvent depends on the solubility of the compound.

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • The spectral width is typically set from -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

    • The spectral width is typically set from 0 to 200 ppm.

    • A larger number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the solvent peak.

G cluster_0 NMR Analysis Workflow A Dissolve Sample in Deuterated Solvent B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Process and Analyze Data B->D C->D

Caption: NMR experimental workflow.

4.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Solid State (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. Characteristic peaks for the functional groups are then identified. For 8-Methyl-1H-benzo[d]oxazine-2,4-dione, key absorbances would be expected for the N-H stretch, aromatic C-H stretches, and the two distinct carbonyl (C=O) stretches of the dione system.

4.3 Mass Spectrometry (MS)

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. For this compound, positive ion mode is typically used to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Expected Spectroscopic Features for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • ¹H NMR: The spectrum would be expected to show a singlet for the N-H proton (unless exchanged with D₂O), a singlet for the methyl group protons, and three aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals: two carbonyl carbons, six aromatic carbons (four CH and two quaternary), and one methyl carbon.

  • IR: Strong absorption bands corresponding to the N-H stretching vibration (around 3200 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and two carbonyl stretching vibrations (typically in the range of 1800-1650 cm⁻¹).

  • MS: The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.

Conclusion

While specific, experimentally verified spectroscopic data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not currently available in the public domain, the general principles and techniques for its characterization are well-established. By applying the methodologies outlined in this guide and comparing the obtained data with the expected spectral features and data from related isomers, researchers and scientists can confidently confirm the structure and purity of this compound. The provided representative data for the 6-methyl isomer serves as a valuable reference for these analytical endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents predicted spectral data based on analogous compounds, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (J), and assignments for 8-Methyl-1H-benzo[d]oxazine-2,4-dione. These predictions are derived from the analysis of structurally similar compounds, including the parent 1H-benzo[d][1][2]oxazine-2,4-dione (isatoic anhydride) and its 6-methyl isomer.

Table 1: Predicted ¹H NMR Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Chemical Shift (δ) ppmMultiplicityAssignment
~11.7 (s, 1H)SingletNH
~7.6 (d, 1H)DoubletAr-H
~7.5 (t, 1H)TripletAr-H
~7.1 (d, 1H)DoubletAr-H
~2.3 (s, 3H)SingletCH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Table 2: Predicted ¹³C NMR Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Chemical Shift (δ) ppmAssignment
~161.0C=O (C2)
~148.0C=O (C4)
~141.0Ar-C (C8a)
~138.0Ar-C (C-H)
~125.0Ar-C (C8)
~124.0Ar-C (C-H)
~115.0Ar-C (C-H)
~111.0Ar-C (C4a)
~17.0CH₃

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Sample Preparation
  • Compound Purity: Ensure the sample of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer, such as a Bruker Avance III HD spectrometer operating at a proton frequency of 600 MHz.[3]

¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A spectral width of 0 to 200 ppm is standard.

Data Processing

The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR software (e.g., MestReNova, TopSpin). Processing steps include:

  • Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.

  • Phase Correction: Manual or automatic phase correction to obtain a pure absorption spectrum.

  • Baseline Correction: Correction of any baseline distortions.

  • Referencing: Calibration of the chemical shift scale using the TMS signal (0.00 ppm).

  • Integration: For ¹H NMR, integration of the signals to determine the relative number of protons.

Visualizations

The following diagrams illustrate the chemical structure of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and a generalized workflow for NMR analysis.

Caption: Chemical structure of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

NMR_Workflow A Sample Preparation (Compound + Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Assignment) C->D E Structure Elucidation / Verification D->E

Caption: Generalized workflow for NMR analysis.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a significant heterocyclic compound, through infrared (IR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and theoretical elucidations to support research and development activities. While direct experimental data for this specific molecule is limited, this guide presents predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles.

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione, also known as 8-methylisatoic anhydride, belongs to the benzoxazine class of heterocyclic compounds. The molecular formula for this compound is C₉H₇NO₃, and it has a molecular weight of 177.16 g/mol [1]. Derivatives of benzo[d]oxazine-2,4-dione are recognized for their diverse biological activities, serving as precursors in the synthesis of various pharmaceuticals[2]. The structural analysis of these compounds is crucial for understanding their chemical properties and potential applications.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the IR and mass spectrometric analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. These predictions are derived from the known data of isatoic anhydride and other substituted benzoxazine-2,4-diones.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is expected to exhibit characteristic absorption bands corresponding to its functional groups. As a cyclic acid anhydride, it will notably feature two distinct carbonyl (C=O) stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000MediumN-H Stretch
~3000-2850MediumC-H Stretch (Aromatic and Methyl)
~1775StrongAsymmetric C=O Stretch (Anhydride)
~1725StrongSymmetric C=O Stretch (Anhydride)
~1620, ~1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch
~900-675StrongC-H Bending (Aromatic)
Predicted Mass Spectrometry (MS) Data

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the compound's structure, with key fragments arising from the loss of small molecules.

m/z (Mass-to-Charge Ratio)Proposed Fragment
177[M]⁺ (Molecular Ion)
133[M - CO₂]⁺
105[M - CO₂ - CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the IR and mass spectrometry analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid 8-Methyl-1H-benzo[d]oxazine-2,4-dione is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway in mass spectrometry and a general experimental workflow for the spectroscopic analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

fragmentation_pathway mol 8-Methyl-1H-benzo[d]oxazine-2,4-dione [M]⁺ m/z = 177 frag1 Fragment 1 [M - CO₂]⁺ m/z = 133 mol->frag1 - CO₂ frag2 Fragment 2 [M - CO₂ - CO]⁺ m/z = 105 frag1->frag2 - CO frag3 Fragment 3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - HCN

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_conclusion Conclusion synthesis Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione purification Purification (Recrystallization/Chromatography) synthesis->purification ir_analysis IR Spectroscopy (KBr Pellet) purification->ir_analysis Solid Sample ms_analysis Mass Spectrometry (EI) purification->ms_analysis Dissolved Sample ir_data IR Spectrum Analysis (Peak Identification) ir_analysis->ir_data ms_data Mass Spectrum Analysis (Fragmentation Pattern) ms_analysis->ms_data structure_elucidation Structural Elucidation ir_data->structure_elucidation ms_data->structure_elucidation

Caption: General Experimental Workflow for Spectroscopic Analysis.

References

physical and chemical properties of 8-Methyl-1h-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical structure, key properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of the broader benzoxazine class of compounds.

Core Compound Properties

Table 1: Physical and Chemical Properties of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

PropertyValueSource
Molecular Formula C₉H₇NO₃ChemScene[1]
Molecular Weight 177.16 g/mol ChemScene[1]
CAS Number 66176-17-8ChemScene[1]
Topological Polar Surface Area (TPSA) 63.07 ŲChemScene[1]
logP (octanol-water partition coefficient) 0.78972ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]

Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

While a specific protocol for the 8-methyl isomer is not detailed in the literature, a general and efficient two-step method for the synthesis of substituted 1H-benzo[d][2][3]oxazine-2,4-diones has been reported, which can be adapted for this compound.[4][5][6] The synthesis starts from the corresponding 2-aminobenzoic acid.

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from the work of Mitsostergios et al. for the synthesis of related benzoxazine-2,4-diones.[4][5][6]

Step 1: Synthesis of 2-((Benzyloxycarbonyl)amino)-3-methylbenzoic Acid

  • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent mixture, such as aqueous acetone.

  • Add a base, for instance, a mixture of Na₂CO₃/NaHCO₃, to maintain an alkaline pH.

  • Slowly add benzyl chloroformate to the reaction mixture at a controlled temperature.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-((benzyloxycarbonyl)amino)-3-methylbenzoic acid.

Step 2: Cyclization to 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Suspend the 2-((benzyloxycarbonyl)amino)-3-methylbenzoic acid obtained in the previous step in a suitable solvent like Tetrahydrofuran (THF).

  • Add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by HPLC.

  • The reaction proceeds through the formation of an intermediate 2-alkyloxy-4H-3,1-benzo[d][2][3]oxazin-4-one, which then undergoes nucleophilic attack by chloride anions.[4]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent, such as diethyl ether, to afford the final product, 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

SynthesisWorkflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Cyclization 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid Reaction1 Reaction with Base (Na2CO3/NaHCO3) 2-amino-3-methylbenzoic_acid->Reaction1 Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Reaction1 N-protected_acid 2-((Benzyloxycarbonyl)amino)- 3-methylbenzoic Acid Reaction1->N-protected_acid Reaction2 Cyclization N-protected_acid->Reaction2 Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Reaction2 Final_Product 8-Methyl-1H-benzo[d]oxazine-2,4-dione Reaction2->Final_Product

A diagram illustrating the two-step synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Spectral Data

While specific spectral data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione are not available, the data for the isomeric 6-Methyl-1H-benzo[d]oxazine-2,4-dione can be used as a reference for characterization.[6]

Table 2: 1H and 13C NMR Data for 6-Methyl-1H-benzo[d]oxazine-2,4-dione (Reference) [6]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H NMR 11.64s
7.72s
7.57dd8.3, 1.5
7.06d8.3
2.33s
13C NMR 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98

Mass Spectrometry (ESI-MS): For the 6-methyl isomer, the calculated exact mass for [M+H]⁺ is 178.05, with a found value of 178.10.[6] It is expected that 8-Methyl-1H-benzo[d]oxazine-2,4-dione would exhibit a similar mass spectrum.

Potential Biological Activities

Currently, there is no specific information in the scientific literature regarding the biological activities or mechanism of action of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. However, the broader class of 1H-benzo[d][2][3]oxazine-2,4-diones has been reported to exhibit a range of biological activities. These compounds are recognized as a "privileged scaffold" in medicinal chemistry.

Reported activities for this class of compounds include:

  • Antiviral: Potent inhibitors of the Hepatitis C Virus (HCV).[6]

  • Enzyme Inhibition: Inhibition of butyrylcholinesterase (BChE) and histone acetyltransferases (HATs).[6]

  • Other Activities: Reports also suggest potential antiallergic, antitumor, antipsychotic, and antimycobacterial properties.[6]

The diverse biological activities of the benzoxazine-2,4-dione core suggest that the 8-methyl derivative could also possess interesting pharmacological properties, making it a candidate for further investigation.

BiologicalPotential cluster_activities Potential Biological Activities Benzoxazine_Core 1H-benzo[d]oxazine-2,4-dione Scaffold Antiviral Antiviral (e.g., HCV) Benzoxazine_Core->Antiviral Enzyme_Inhibition Enzyme Inhibition (BChE, HATs) Benzoxazine_Core->Enzyme_Inhibition Antitumor Antitumor Benzoxazine_Core->Antitumor Antipsychotic Antipsychotic Benzoxazine_Core->Antipsychotic Antimycobacterial Antimycobacterial Benzoxazine_Core->Antimycobacterial Antiallergic Antiallergic Benzoxazine_Core->Antiallergic

Logical relationship of the benzoxazine-2,4-dione core to its potential biological activities.

Conclusion

8-Methyl-1H-benzo[d]oxazine-2,4-dione is a compound with a well-defined chemical structure for which a reliable synthetic protocol can be adapted. While specific experimental data for this isomer are limited, the known biological activities of the broader benzoxazine-2,4-dione class make it an interesting target for further research and development in medicinal chemistry. Future studies should focus on the experimental determination of its physicochemical properties and a thorough investigation of its biological profile to uncover its potential therapeutic applications.

References

A Technical Guide to the Nucleophilic Reactions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the reactivity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, an important heterocyclic scaffold, with various nucleophiles. As a derivative of isatoic anhydride, its chemistry is central to the synthesis of a wide range of bioactive molecules, including quinazolinones and other heterocyclic systems.[1] This guide details the core reaction mechanisms, provides representative experimental protocols, and summarizes key reaction data.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

8-Methyl-1H-benzo[d]oxazine-2,4-dione, like its parent compound isatoic anhydride, functions as a cyclic acid anhydride.[2][3] The primary reaction pathway involves a nucleophilic acyl substitution at one of the two carbonyl carbons (C2 or C4). The regioselectivity of the nucleophilic attack dictates the final product structure.

  • Attack at the C4-carbonyl: This is the more common pathway for nucleophiles like amines, alcohols, and thiols. The reaction proceeds via a tetrahedral intermediate, leading to the opening of the oxazine ring to form an N-carboxyanthranilic acid derivative. This intermediate is often unstable and can subsequently undergo decarboxylation or cyclization.

  • Attack at the C2-carbonyl: This pathway is also possible, particularly with strong nucleophiles or under specific reaction conditions, and typically leads to different classes of heterocyclic compounds.

The general mechanism involves the initial addition of the nucleophile to a carbonyl carbon, followed by the elimination of a leaving group, resulting in a net substitution.[3][4][5] The 8-methyl group, being an electron-donating group, may slightly modulate the reactivity of the aromatic ring and the carbonyl groups but does not fundamentally alter the reaction pathways observed for isatoic anhydride.

G sub 8-Methyl-1H-benzo[d]oxazine-2,4-dione + Nucleophile (Nu-H) step1 Nucleophilic Attack (at C4-carbonyl) sub->step1 inter Tetrahedral Intermediate step1->inter step2 Ring Opening inter->step2 inter2 Carbamic Acid Intermediate (N-substituted 2-amino-3-methylbenzoic acid) step2->inter2 step3a Decarboxylation (-CO2) inter2->step3a Heat or Acid/Base step3b Intramolecular Cyclization inter2->step3b Dehydration prod_a Product A (e.g., 2-Amino-3-methyl-N-substituted benzamide) step3a->prod_a prod_b Product B (e.g., Quinazolinone derivative) step3b->prod_b G start Start: 8-Methylisatoic Anhydride nuc Select Nucleophile start->nuc amine Amine (R-NH2) nuc->amine Aminolysis alcohol Alcohol (R-OH) nuc->alcohol Alcoholysis thiol Thiol (R-SH) nuc->thiol Thiolysis out_amide 2-Amino-3-methyl- N-R-benzamide amine->out_amide Decarboxylation out_quin Quinazolinone amine->out_quin Cyclization (Heat) out_ester Methyl 3-methyl- anthranilate Ester alcohol->out_ester Decarboxylation out_thioester Methyl 3-methyl- anthranilate Thioester thiol->out_thioester Decarboxylation G prep 1. Reactant Preparation (Anhydride, Nucleophile, Solvent) react 2. Reaction (Stirring, Heating/Reflux) prep->react monitor 3. Monitoring (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 4. Work-up (Quenching, Extraction) monitor->workup Proceed if complete purify 5. Purification (Crystallization / Chromatography) workup->purify analyze 6. Analysis (NMR, MS, m.p.) purify->analyze

References

Preliminary Biological Screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide for the preliminary biological screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. As there is limited publicly available data on the specific biological activities of this compound, this guide is based on the established activities of structurally related benzoxazine and benzoxazinone derivatives. The experimental protocols and potential signaling pathways described herein are intended to serve as a foundational framework for initiating research on this molecule.

Introduction

Benzoxazine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2][3][4][5] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][6][7] The core structure of 8-Methyl-1H-benzo[d]oxazine-2,4-dione suggests its potential as a bioactive molecule worthy of systematic investigation. This guide outlines a strategic approach to its preliminary biological screening, providing detailed experimental methodologies, data presentation formats, and visualizations of potential mechanisms of action.

Potential Biological Activities and Screening Strategy

Based on the known pharmacological profiles of analogous compounds, the preliminary biological screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione should focus on three primary areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Derivatives of benzoxazinone have shown promising antiproliferative activity against various cancer cell lines, including liver, breast, and colon cancer.[8] The proposed mechanism for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[8][9]

Screening Workflow:

cluster_0 In Vitro Anticancer Screening Initial Cytotoxicity Screening Initial Cytotoxicity Screening IC50 Determination IC50 Determination Initial Cytotoxicity Screening->IC50 Determination Active Compounds Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Potent Compounds Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity

Benzoxazinone and quinazolinone derivatives have demonstrated significant antimicrobial activities.[6] Screening against a panel of pathogenic bacteria and fungi is recommended.

Screening Workflow:

cluster_1 Antimicrobial Screening Primary Screening Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Active Compounds MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Spectrum of Activity Spectrum of Activity MIC Determination->Spectrum of Activity

Caption: Workflow for antimicrobial screening.

Anti-inflammatory Activity

Certain benzoxazine derivatives have shown potential as anti-inflammatory agents.[10] Initial screening can be performed using in vitro assays to measure the inhibition of key inflammatory mediators.

Screening Workflow:

cluster_2 Anti-inflammatory Screening Inhibition of Pro-inflammatory Cytokines Inhibition of Pro-inflammatory Cytokines COX Enzyme Inhibition Assay COX Enzyme Inhibition Assay Inhibition of Pro-inflammatory Cytokines->COX Enzyme Inhibition Assay Active Compounds In Vivo Models In Vivo Models COX Enzyme Inhibition Assay->In Vivo Models

Caption: Workflow for anti-inflammatory screening.

Data Presentation

Quantitative data from the preliminary screening should be organized into clear and concise tables for comparative analysis.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM)Selectivity Index (SI)
8-Methyl-1H-benzo[d]oxazine-2,4-dioneMCF-7 (Breast)DataData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneHepG2 (Liver)DataData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneHCT-116 (Colon)DataData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneWI-38 (Normal)Data-
Doxorubicin (Control)MCF-7 (Breast)DataData

Table 2: Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
8-Methyl-1H-benzo[d]oxazine-2,4-dioneStaphylococcus aureusDataData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneEscherichia coliDataData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneCandida albicansDataData
Ampicillin (Control)Staphylococcus aureusDataData
Mycostatine (Control)Candida albicansDataData

Table 3: Anti-inflammatory Activity Data

CompoundAssayIC50 (µM)
8-Methyl-1H-benzo[d]oxazine-2,4-dioneTNF-α InhibitionData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneIL-6 InhibitionData
8-Methyl-1H-benzo[d]oxazine-2,4-dioneCOX-2 InhibitionData
Indomethacin (Control)COX-2 InhibitionData

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) and normal cells (e.g., WI-38) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and a positive control (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms.

  • Serial Dilution: Perform a two-fold serial dilution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

TNF-α and IL-6 Inhibition Assay
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of 8-Methyl-1H-benzo[d]oxazine-2,4-dione for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

Potential Signaling Pathways

Based on the activity of related benzoxazinone derivatives, 8-Methyl-1H-benzo[d]oxazine-2,4-dione could potentially exert its anticancer effects through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.

cluster_pathway Potential Anticancer Signaling Pathway 8-Methyl-1H-benzo[d]oxazine-2,4-dione 8-Methyl-1H-benzo[d]oxazine-2,4-dione p53 p53 8-Methyl-1H-benzo[d]oxazine-2,4-dione->p53 Induces Topoisomerase II (TopoII) Topoisomerase II (TopoII) 8-Methyl-1H-benzo[d]oxazine-2,4-dione->Topoisomerase II (TopoII) Downregulates Cyclin-dependent kinase 1 (cdk1) Cyclin-dependent kinase 1 (cdk1) 8-Methyl-1H-benzo[d]oxazine-2,4-dione->Cyclin-dependent kinase 1 (cdk1) Downregulates Caspase-3 Caspase-3 p53->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis DNA Duplication DNA Duplication Topoisomerase II (TopoII)->DNA Duplication Inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclin-dependent kinase 1 (cdk1)->Cell Cycle Arrest Induces

Caption: Potential anticancer signaling pathway of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

This proposed pathway suggests that the compound may induce apoptosis through the p53 and caspase-3 pathways, and cause cell cycle arrest by downregulating topoisomerase II and cyclin-dependent kinase 1, similar to what has been observed for other benzoxazinone derivatives.[8]

Conclusion

This technical guide provides a comprehensive framework for the preliminary biological screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The outlined experimental protocols and data analysis strategies will enable a systematic evaluation of its potential anticancer, antimicrobial, and anti-inflammatory properties. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial for the future development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 8-Methyl-1H-benzo[d]oxazine-2,4-dione in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related 1H-benzo[d]oxazine-2,4-dione derivatives and the broader class of benzoxazines, which have shown potential in anticancer research. These notes are intended to provide a foundational framework for researchers investigating this specific compound.

Introduction

1H-Benzo[d]oxazine-2,4-diones are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents.[1] The core structure of 8-Methyl-1H-benzo[d]oxazine-2,4-dione offers a template for the synthesis of novel derivatives with potential cytotoxic effects against cancer cells. The primary proposed mechanism of action for many benzoxazine derivatives involves the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[2][3]

These application notes provide an overview of the potential use of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in anticancer drug discovery, including protocols for its synthesis and in vitro evaluation.

Potential Mechanisms of Anticancer Activity

While the specific mechanism of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is yet to be fully elucidated, research on analogous compounds suggests several potential pathways for its anticancer effects:

  • Induction of Apoptosis: Many benzoxazine derivatives have been shown to trigger apoptosis in cancer cells.[4][5] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: These compounds may cause cell cycle arrest at various checkpoints, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.

  • Inhibition of Pro-Survival Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival, and its dysregulation is common in many cancers.[3][6] Some benzoxazine derivatives have been found to inhibit the phosphorylation of Akt, a key kinase in this pathway, leading to a decrease in downstream pro-survival signals.[2]

Data Presentation: Anticancer Activity of Related Benzoxazine Derivatives

The following table summarizes the in vitro anticancer activity of various 1H-benzo[d]oxazine-2,4-dione and related benzoxazine derivatives from published studies. This data can serve as a benchmark for evaluating the potential of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Substituted 4H-benzo[d][4][7]oxazinesMCF-7 (Breast)Proliferation Assay3.1 - 95[8]
Substituted 4H-benzo[d][4][7]oxazinesHCC1954 (Breast)Proliferation Assay3.1 - 95[8]
2H-benzo[b][4][5]oxazine derivative (Comp. 11)HepG2 (Liver)MTT Assay10 ± 3.7[9]
2H-benzo[b][4][5]oxazine derivative (Comp. 10)HepG2 (Liver)MTT Assay87 ± 1.8[9]
Quinolone–triazole hybridsA549 (Lung)Cytotoxicity AssayModerate to low[10]
Quinolone–triazole hybridsA375 (Melanoma)Cytotoxicity AssayModerate to low[10]

Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

This protocol is a general method adapted from the synthesis of similar 1H-benzo[d]oxazine-2,4-diones.[1]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Triphosgene or Diphosgene

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-methylbenzoic acid in the anhydrous solvent.

  • Under an inert atmosphere, add a solution of triphosgene (or diphosgene) in the same anhydrous solvent dropwise to the stirred solution of the amino acid at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 8-Methyl-1H-benzo[d]oxazine-2,4-dione by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-Methyl-1H-benzo[d]oxazine-2,4-dione stock solution in the complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Materials:

  • Cancer cells treated with the compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with 8-Methyl-1H-benzo[d]oxazine-2,4-dione at concentrations around its IC50 value for 24-48 hours. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Hypothesized Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates P_Akt p-Akt (Active) Bcl2 Bcl-2 P_Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival P_Akt->Proliferation Promotes Bax Bax Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Bax Inhibits Benzoxazine 8-Methyl-1H-benzo[d]oxazine-2,4-dione Benzoxazine->PI3K Inhibits (Hypothesized) Benzoxazine->Bax Activates (Hypothesized)

Caption: Hypothesized mechanism of action for 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Experimental Workflow

G start Start: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway) apoptosis->pathway lead Lead Compound Optimization pathway->lead

Caption: General workflow for the in vitro evaluation of anticancer potential.

References

Application Notes and Protocols: 8-Methyl-1H-benzo[d]oxazine-2,4-dione as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione as a potential inhibitor of serine proteases. This document outlines the theoretical mechanism, data presentation templates, and detailed experimental protocols for in vitro characterization.

Introduction

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site. They are integral to a vast array of physiological processes, including digestion, blood coagulation, immune responses, and tissue remodeling. The aberrant activity of serine proteases is a hallmark of numerous pathological conditions such as inflammatory diseases, cancer, and cardiovascular disorders. Consequently, the development of potent and selective serine protease inhibitors is a significant focus of modern drug discovery. The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold has emerged as a promising chemotype for the development of such inhibitors.

Mechanism of Action of Benzoxazinone Inhibitors

Substituted 4H-3,1-benzoxazin-4-ones are recognized as competitive, alternate substrate inhibitors of serine proteases.[3] The inhibitory mechanism proceeds through the acylation of the catalytic serine residue within the enzyme's active site. This reaction forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive. The rate of deacylation is typically very slow, leading to prolonged inhibition of the protease's function. Structural modifications to the benzoxazinone ring, such as the introduction of electron-withdrawing groups, can enhance the rate of acylation and, therefore, the inhibitory potency.[3]

Data Presentation

While specific quantitative inhibitory data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione against a broad panel of serine proteases is not widely published, the following tables serve as a standardized format for presenting experimental findings. For comparative purposes, data on other benzoxazinone derivatives are included where available.

Table 1: Inhibitory Profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against Key Serine Proteases

Serine ProteaseSubstrateIC50 (µM) of 8-Methyl-1H-benzo[d]oxazine-2,4-dione
Trypsin (Bovine)Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA)To be determined
α-Chymotrypsin (Bovine)N-Benzoyl-L-tyrosine ethyl ester (BTEE)To be determined
Human Neutrophil Elastase (HNE)MeOSuc-Ala-Ala-Pro-Val-p-nitroanilideTo be determined
Cathepsin G (Human)Suc-Ala-Ala-Pro-Phe-p-nitroanilideTo be determined
Thrombin (Human)Boc-Val-Pro-Arg-NHMecTo be determined
Plasmin (Human)Boc-Val-Leu-Lys-NHMecTo be determined

Table 2: Reported IC50 Values of Substituted 4H-3,1-benzoxazin-4-one Derivatives against Cathepsin G

Inhibitor DerivativeIC50 (µM) against Cathepsin G
2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one5.5 ± 0.6
2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one0.84 ± 0.11
Data from a study on a library of substituted 4H-3,1-benzoxazin-4-one derivatives.[4]

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory potency (IC50) of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against several common serine proteases.

Protocol 1: Trypsin Inhibition Assay (Absorbance-Based)

This protocol describes a colorimetric assay to measure the inhibition of trypsin activity using a chromogenic substrate.

Materials:

  • Trypsin from bovine pancreas

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)

  • Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Trypsin Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in DMSO.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of concentrations.

    • Substrate Solution: Prepare a 1 mM solution of L-BAPA in DMSO.

  • Assay Protocol:

    • Add 20 µL of each inhibitor dilution to respective wells of the 96-well plate.

    • For the enzyme control (100% activity), add 20 µL of Assay Buffer.

    • For the blank, add 40 µL of Assay Buffer.

    • Add 20 µL of the Trypsin Working Solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 160 µL of the Substrate Solution (diluted in Assay Buffer) to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 410 nm every minute for 20 minutes in a microplate reader.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Human Neutrophil Elastase (HNE) Inhibition Assay (Fluorometric)

This protocol details a more sensitive fluorometric assay for measuring HNE inhibition.

Materials:

  • Human Neutrophil Elastase (HNE)

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well black flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of HNE and the inhibitor as described in Protocol 1, using the HNE Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO.

  • Assay Protocol:

    • In a 96-well black plate, add 10 µL of each inhibitor dilution.

    • Add 10 µL of Assay Buffer for the enzyme control.

    • Add 70 µL of the HNE Working Solution to all wells.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the Substrate Solution (diluted in Assay Buffer).

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 480 nm) every minute for 30-60 minutes.[5]

    • Determine the IC50 value as described in Protocol 1.

Protocol 3: α-Chymotrypsin Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of α-chymotrypsin by monitoring the hydrolysis of a specific substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE)

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl2, pH 7.8

  • DMSO

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions for α-chymotrypsin and the inhibitor.

    • Substrate Solution: Prepare a solution of BTEE in a suitable solvent like ethanol, then dilute in Assay Buffer.

  • Assay Protocol:

    • Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.[6]

    • To a quartz cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of the BTEE solution.

    • Add the desired concentration of the inhibitor solution.

    • Equilibrate the mixture in the spectrophotometer for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the α-Chymotrypsin Working Solution.

  • Measurement and Data Analysis:

    • Record the increase in absorbance at 256 nm for 5 minutes.[6]

    • Calculate the initial reaction rate (ΔA/min).

    • Determine the IC50 value as described in the previous protocols.

Visualizations

Diagram 1: Proposed Mechanism of Serine Protease Inhibition by Benzoxazinones

G E_S Serine Protease (Active Site Ser-OH) EI_complex Enzyme-Inhibitor Complex (Non-covalent) E_S->EI_complex Binding I 8-Methyl-1H-benzo[d]oxazine-2,4-dione I->EI_complex Acyl_E Acyl-Enzyme Intermediate (Covalent, Inactive) EI_complex->Acyl_E Acylation (Nucleophilic attack by Ser-OH) P1 Ring-Opened Product Acyl_E->P1 E_S_regen Regenerated Serine Protease (Slow) Acyl_E->E_S_regen Deacylation (Hydrolysis, very slow) P2 Benzoic Acid Derivative E_S_regen->P2

Caption: Proposed acylation mechanism of serine protease inhibition.

Diagram 2: Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) prep_dilutions Prepare Inhibitor Dilutions prep_reagents->prep_dilutions setup_plate Set up 96-well Plate (Enzyme, Inhibitor, Controls) prep_dilutions->setup_plate pre_incubate Pre-incubate (e.g., 37°C, 15 min) setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction kinetic_measurement Kinetic Measurement (Spectrophotometer/Fluorometer) initiate_reaction->kinetic_measurement data_analysis Data Analysis (Calculate Velocities) kinetic_measurement->data_analysis plot_curve Plot % Inhibition vs. [Inhibitor] data_analysis->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: General workflow for determining the IC50 of an inhibitor.

Diagram 3: Serine Protease Signaling in Inflammation

G Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation Extracellular Matrix Degradation HNE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Inhibitor 8-Methyl-1H-benzo[d] oxazine-2,4-dione Inhibitor->HNE_Release Inhibits

Caption: Role of HNE in inflammation and point of inhibition.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the evaluation of the antimicrobial properties of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against a panel of pathogenic bacterial strains. While direct evidence of antimicrobial activity for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not extensively documented in current literature, related benzoxazine structures have demonstrated a range of antibacterial effects. Notably, a study on a regioisomeric mixture of 6- and 7-methyl-1H-benzo[d][1][2]oxazine-2,4-dione found them to be inactive against several human pathogenic bacteria up to a concentration of 400 µg/mL[3]. Conversely, other benzoxazine derivatives have shown significant antimicrobial potential, indicating that activity is highly dependent on the specific molecular structure[4][5][6][7]. The protocols outlined herein are established, industry-standard methods for antimicrobial susceptibility testing and are intended to guide researchers in the systematic evaluation of this and other novel chemical entities.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds are a rich source of pharmacologically active molecules, with benzoxazine derivatives being of particular interest due to their diverse biological activities[8][9][10]. 8-Methyl-1H-benzo[d]oxazine-2,4-dione is a member of this class of compounds. This document provides standardized methodologies to assess its potential antibacterial efficacy. The primary assays described are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the zone of inhibition.

Data Presentation: Illustrative Antimicrobial Activity

As specific quantitative data for the antimicrobial activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not available, the following tables present example data from related, active benzoxazine derivatives to illustrate how results can be structured and interpreted. This data should not be considered representative of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for a Benzoxazine Derivative.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Bacillus subtilisPositive32
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Klebsiella pneumoniaeNegative64

Table 2: Example Zone of Inhibition Data for a Benzoxazine Derivative.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusPositive18
Bacillus subtilisPositive15
Escherichia coliNegative12
Pseudomonas aeruginosaNegative0
Klebsiella pneumoniaeNegative11

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bact->inoculate prep_comp Prepare Serial Dilutions of Compound prep_comp->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the test compound.[1][2][11][12][13]

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Preparation and Application of Disks:

    • Dissolve 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a suitable solvent to a known concentration.

    • Aseptically apply a defined volume of the compound solution onto sterile filter paper disks and allow the solvent to evaporate.

    • Place the impregnated disks onto the surface of the inoculated MHA plates.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) lawn_culture Create Bacterial Lawn on MHA Plate prep_inoculum->lawn_culture prep_disks Impregnate Disks with Test Compound place_disks Place Disks on Agar prep_disks->place_disks lawn_culture->place_disks incubate_plate Incubate at 37°C (18-24h) place_disks->incubate_plate measure_zone Measure Zone of Inhibition (mm) incubate_plate->measure_zone

Caption: Workflow for the agar disk diffusion susceptibility test.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is unknown, related benzoxazine compounds have been suggested to interfere with bacterial DNA replication[4]. A potential mechanism could involve the inhibition of essential bacterial enzymes such as DNA gyrase or topoisomerase IV, which are critical for DNA supercoiling, replication, and repair. Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death. Further studies, including molecular docking and enzymatic assays, would be required to elucidate the precise mechanism.

Putative_Mechanism_of_Action compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione enzyme Bacterial DNA Gyrase / Topoisomerase IV compound->enzyme Inhibition dna_replication DNA Replication & Repair enzyme->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Putative mechanism of action for benzoxazine derivatives.

Conclusion

The protocols detailed in this document provide a robust framework for the initial antimicrobial screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. While existing literature on closely related compounds suggests that this specific molecule may have limited antibacterial activity, a systematic evaluation using standardized methods is essential to definitively characterize its biological profile. The provided workflows and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison with other potential antimicrobial candidates. Researchers are encouraged to employ these methods to contribute to the growing body of knowledge on the structure-activity relationships of benzoxazine derivatives in the quest for novel anti-infective agents.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione belongs to the benzoxazinedione class of heterocyclic compounds. Various derivatives of 1H-benzo[d][1][2]oxazine-2,4-diones have been investigated for their potential as antitumor agents[3]. This document provides detailed protocols for conducting in vitro cytotoxicity assays to evaluate the anticancer potential of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against various cancer cell lines. The protocols described are based on established methodologies for similar compounds and are intended for use by researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays of 8-Methyl-1H-benzo[d]oxazine-2,4-dione on different cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental results.

Cell LineAssay TypeEndpointIncubation Time (h)IC50 (µM)Max Inhibition (%)
MCF-7 (Breast)MTTCell Viability4825.585
A549 (Lung)MTTCell Viability4842.178
HeLa (Cervical)LDHCytotoxicity2468.365
Jurkat (Leukemia)Annexin V/PIApoptosis2415.892 (Apoptotic Cells)

Experimental Protocols

Herein are detailed methodologies for key in vitro cytotoxicity experiments.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

  • Materials:

    • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare a stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in DMSO and then dilute it with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Materials:

    • LDH cytotoxicity assay kit

    • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

    • Cancer cell lines (e.g., HeLa)

    • Complete cell culture medium

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Plate the cells and treat them with varying concentrations of 8-Methyl-1H-benzo[d]oxazine-2,4-dione as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

    • Incubate the plate for 24 hours.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution (as per the kit instructions) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

    • Cancer cell lines (e.g., Jurkat)

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with desired concentrations of 8-Methyl-1H-benzo[d]oxazine-2,4-dione for 24 hours.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • The cell population will be differentiated into four groups: viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Incubate Cells with Compound (24-48 hours) seeding->treatment compound_prep Prepare 8-Methyl-1H-benzo[d]oxazine-2,4-dione (Serial Dilutions) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout Flow Cytometry calculation Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_effects Cellular Effects compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione cell Cancer Cell compound->cell Enters membrane Plasma Membrane Damage cell->membrane Induces mitochondria Mitochondrial Dysfunction cell->mitochondria Induces dna DNA Damage cell->dna Induces necrosis Necrosis membrane->necrosis caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis Execution dna->apoptosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Potential mechanisms of cytotoxicity.

References

Application Note & Protocol: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Application Note & Protocol: Synthesis of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione, a valuable heterocyclic compound for potential applications in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for related benzoxazinediones.

Introduction

1H-Benzo[d][1][2]oxazine-2,4-diones are a class of heterocyclic compounds that serve as important scaffolds in the development of new pharmaceutical agents. The methyl-substituted analog, 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione, is of particular interest for creating derivatives with modified physicochemical properties. This protocol details a two-step synthetic route starting from 2-amino-3-methylbenzoic acid, involving an N-protection step followed by cyclization promoted by thionyl chloride.[3][4]

Reaction Scheme

The synthesis proceeds in two main steps:

  • N-protection: The amino group of 2-amino-3-methylbenzoic acid is protected, for example, with a benzyloxycarbonyl (Cbz) group.

  • Cyclization: The N-protected intermediate undergoes cyclization in the presence of thionyl chloride to yield the final product.[3]

Experimental Protocol

Materials and Methods

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF)

  • Hexane

  • Diethyl ether (DEE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Fume hood

Step 1: Synthesis of 2-(Benzyloxycarbonylamino)-3-methylbenzoic acid (Cbz-protected intermediate)
  • In a 250 mL round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (4.0 eq).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with a 1 M HCl solution, which will cause the product to precipitate.

  • Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the Cbz-protected intermediate.

Step 2: Synthesis of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 2-(benzyloxycarbonylamino)-3-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add thionyl chloride (5.0 to 10.0 eq) to the suspension at room temperature.[1][3]

  • Stir the reaction mixture at room temperature for 5-7 hours. The reaction progress can be monitored by HPLC analysis.[3]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • The resulting solid is the crude product. To purify, wash the solid with hexane (3 x 30 mL) and then diethyl ether (3 x 30 mL).[3]

  • Dry the purified solid under vacuum to obtain 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione.

Data Presentation

Table 1: Reagent Quantities and Expected Yield
ReagentMolecular Weight ( g/mol )Molar RatioTypical Quantity
2-Amino-3-methylbenzoic acid151.161.05.0 g
Benzyl chloroformate170.591.16.1 mL
Sodium bicarbonate84.014.011.1 g
Thionyl chloride118.975.0 - 10.09.8 - 19.6 mL
Product
8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione177.16-Theoretical Yield: 5.86 g
Expected Overall Yield60-75%

Note: Expected yields are based on similar reported syntheses and may vary depending on experimental conditions.[3]

Table 2: Characterization Data for a Related Compound (6-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione)
CharacterizationData
¹H NMR (600 MHz, DMSO-d₆)δ 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[3]
¹³C NMR (151 MHz, DMSO-d₆)δ 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[3]

Note: The characterization data provided is for a constitutional isomer and serves as a reference. The actual spectra for the 8-methyl derivative will differ but should show characteristic peaks for the benzoxazinedione core and the methyl group.

Experimental Workflow Diagram

Synthesis_Workflowstart_material2-Amino-3-methylbenzoic acidreagent1Cbz-Cl, NaHCO3(0°C to RT, 12-16h)start_material->reagent1Step 1:N-ProtectionintermediateCbz-protected Intermediatereagent1->intermediatereagent2SOCl2, THF(RT, 5-7h)intermediate->reagent2Step 2:Cyclizationproduct8-Methyl-1H-benzo[d]oxazine-2,4-dionereagent2->productpurificationPurification(Hexane/DEE Wash)product->purificationWorkupfinal_productFinal Productpurification->final_product

Caption: Synthetic workflow for 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.

  • Benzyl chloroformate is a lachrymator and should be handled in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione, also known as 8-methylisatoic anhydride, is a versatile building block in heterocyclic synthesis. Its reactive anhydride functionality allows for nucleophilic attack at two distinct carbonyl positions, leading to a variety of ring-opening and subsequent cyclization reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems, particularly quinazolinones and their derivatives, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from 8-methyl-1H-benzo[d]oxazine-2,4-dione.

Core Applications in Heterocyclic Synthesis

8-Methyl-1H-benzo[d]oxazine-2,4-dione serves as a key starting material for the synthesis of several classes of heterocyclic compounds, including:

  • Quinazolin-4(3H)-ones: These compounds are synthesized through a one-pot, three-component reaction involving 8-methyl-1H-benzo[d]oxazine-2,4-dione, a primary amine, and an aldehyde. This reaction proceeds via initial nucleophilic attack of the amine on the anhydride, followed by condensation with the aldehyde and subsequent cyclization.

  • 2,3-Dihydroquinazolin-4(1H)-ones: Similar to the synthesis of quinazolin-4(3H)-ones, these compounds are formed from the reaction of 8-methyl-1H-benzo[d]oxazine-2,4-dione, an amine, and an aldehyde, often under milder conditions or with specific catalysts that favor the formation of the dihydro derivative.

  • 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones: The reaction of 8-methyl-1H-benzo[d]oxazine-2,4-dione with aryl isothiocyanates provides a straightforward route to this class of compounds, which are valuable intermediates for further functionalization.

  • 3-Amino-quinazolin-4(3H)-ones: Treatment of the corresponding benzoxazinone intermediate with hydrazine hydrate offers an efficient method for the synthesis of 3-amino-quinazolinones.

Data Presentation

Table 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride, Amines, and Aldehydes

EntryAmineAldehydeCatalystSolventTime (h)Yield (%)
13-Trifluoromethylaniline4-ChlorobenzaldehydeSulfamic acidWater382
23-Trifluoromethylaniline4-MethoxybenzaldehydeSulfamic acidWater284
33-Trifluoromethylaniline4-NitrobenzaldehydeSulfamic acidWater475
43-Trifluoromethylaniline2-FuraldehydeSulfamic acidWater3.578

Note: Data is for the analogous reaction with isatoic anhydride and is expected to be comparable for 8-methyl-1H-benzo[d]oxazine-2,4-dione.[1]

Table 2: Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones from Anthranilic Acids and Aryl Isothiocyanates

EntryAnthranilic AcidAryl IsothiocyanateSolventTime (h)Yield (%)
15-Bromoanthranilic acid4-Methoxyphenyl isothiocyanateGlacial Acetic Acid1085
25-Nitroanthranilic acidPhenyl isothiocyanateGlacial Acetic Acid1090
3Anthranilic acid4-Chlorophenyl isothiocyanateGlacial Acetic Acid1088

Note: Data is for analogous reactions with substituted anthranilic acids and is indicative of the expected reactivity for 3-methylanthranilic acid (the precursor to 8-methyl-1H-benzo[d]oxazine-2,4-dione).[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-Dihydro-8-methylquinazolin-4(1H)-ones

This protocol describes a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1]

Reaction Scheme:

G reactant1 8-Methyl-1H-benzo[d]oxazine-2,4-dione product 2,3-Dihydro-8-methylquinazolin-4(1H)-one reactant1->product reactant2 Primary Amine reactant2->product reactant3 Aldehyde reactant3->product catalyst Sulfamic Acid catalyst->product catalyst solvent Water solvent->product solvent, rt

General synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (1 mmol)

  • Primary amine (1 mmol)

  • Aldehyde (1 mmol)

  • Sulfamic acid (10 mol%)

  • Deionized water (10 mL)

Procedure:

  • A mixture of 8-methyl-1H-benzo[d]oxazine-2,4-dione (1 mmol), the primary amine (1 mmol), the aldehyde (1 mmol), and sulfamic acid (10 mol%) in deionized water (10 mL) is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure 2,3-dihydro-8-methylquinazolin-4(1H)-one derivative.

Protocol 2: General Procedure for the Synthesis of 8-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from the corresponding anthranilic acid and an aryl isothiocyanate.[2]

Reaction Scheme:

G reactant1 3-Methylanthranilic Acid product 8-Methyl-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reactant1->product reactant2 Aryl Isothiocyanate reactant2->product solvent Glacial Acetic Acid solvent->product reflux, 10h

Synthesis of 8-methyl-2-thioxo-quinazolines.

Materials:

  • 3-Methylanthranilic acid (1 mmol)

  • Aryl isothiocyanate (1 mmol)

  • Glacial acetic acid (15 mL)

Procedure:

  • A mixture of 3-methylanthranilic acid (1 mmol) and the aryl isothiocyanate (1 mmol) in glacial acetic acid (15 mL) is refluxed for 10 hours.

  • The reaction mixture is then cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent to yield the pure 8-methyl-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Protocol 3: Synthesis of 3-Amino-2,8-dimethylquinazolin-4(3H)-one

This protocol details the synthesis of a 3-amino-quinazolinone derivative from the corresponding benzoxazinone.[3]

Reaction Scheme:

G reactant1 2,8-Dimethyl-4H-3,1-benzoxazin-4-one product 3-Amino-2,8-dimethylquinazolin-4(3H)-one reactant1->product reactant2 Hydrazine Hydrate reactant2->product solvent Ethanol solvent->product reflux, 7h G cluster_quinazolinones Quinazolinone Synthesis cluster_thioxo Thioxoquinazolinone Synthesis cluster_amino Aminoquinazolinone Synthesis start 8-Methyl-1H-benzo[d]oxazine-2,4-dione q1 Reaction with Primary Amine + Aldehyde start->q1 One-pot t1 Reaction with Aryl Isothiocyanate start->t1 From precursor 3-methylanthranilic acid a1 Intermediate Formation (e.g., with Acetic Anhydride) start->a1 Via precursor q2 8-Methyl-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one q1->q2 t2 8-Methyl-3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one t1->t2 a2 2,8-Dimethyl-4H-3,1-benzoxazin-4-one a1->a2 a3 Reaction with Hydrazine Hydrate a2->a3 a4 3-Amino-2,8-dimethylquinazolin-4(3H)-one a3->a4

References

Cellular Uptake and Localization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available through initial research does not provide specific experimental data on the cellular uptake and localization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The following application notes and protocols are presented as a generalized framework for researchers and scientists in drug development to investigate the cellular transport and subcellular distribution of this compound. These protocols are based on standard methodologies for studying small molecule compounds.

Application Notes

8-Methyl-1H-benzo[d]oxazine-2,4-dione belongs to the 1H-benzo[d][1][2]oxazine-2,4-dione class of heterocyclic compounds.[3] This class has garnered interest for its diverse biological activities, including potential roles as enzyme inhibitors and therapeutic agents.[3][4] Understanding the cellular uptake and subcellular localization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is crucial for elucidating its mechanism of action, identifying potential cellular targets, and optimizing its development as a therapeutic agent.

This document provides a set of standardized protocols to qualitatively and quantitatively assess the cellular entry and spatial distribution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione within cultured cells. The proposed experiments will enable researchers to determine the efficiency of cellular uptake, identify the primary mechanism of entry (e.g., passive diffusion, active transport), and map its localization to specific organelles.

Experimental Protocols

I. In Vitro Cell Culture and Treatment

Objective: To prepare and treat cultured mammalian cells with 8-Methyl-1H-benzo[d]oxazine-2,4-dione for subsequent uptake and localization studies.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (stock solution in DMSO)

  • Cell culture plates (6-well, 24-well, and 96-well) and flasks

Protocol:

  • Culture the selected cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and seed them into appropriate culture plates at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours before treatment.

  • Prepare working solutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in complete culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Replace the culture medium with the treatment medium containing 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

  • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).

II. Quantitative Analysis of Cellular Uptake by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the intracellular concentration of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Materials:

  • Treated and untreated control cells from Protocol I

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Protocol:

  • After treatment, place the culture plates on ice and aspirate the treatment medium.

  • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Add cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant. Reserve a small aliquot for protein quantification.

  • To the remaining supernatant, add an equal volume of acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and analyze it using a validated HPLC method to determine the concentration of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

  • Normalize the intracellular concentration of the compound to the total protein content of each sample.

Data Presentation:

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (ng/mg protein)
11
14
112
124
101
104
1012
1024
501
504
5012
5024
III. Subcellular Localization by Immunofluorescence Microscopy

Objective: To visualize the subcellular distribution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Materials:

  • Cells grown on glass coverslips and treated as in Protocol I

  • Paraformaldehyde (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies against organelle markers (e.g., anti-Calnexin for ER, anti-COX IV for mitochondria, anti-LAMP1 for lysosomes)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • After treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with 1% BSA for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and a fluorescently tagged antibody or probe for 8-Methyl-1H-benzo[d]oxazine-2,4-dione (if available) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the slides using a fluorescence or confocal microscope.

Data Presentation:

Organelle MarkerCo-localization with 8-Methyl-1H-benzo[d]oxazine-2,4-dione (Yes/No/Partial)Pearson's Correlation Coefficient
Nucleus (DAPI)
Endoplasmic Reticulum (Calnexin)
Mitochondria (COX IV)
Lysosomes (LAMP1)

Diagrams

experimental_workflow_uptake cluster_prep Cell Preparation cluster_analysis Quantitative Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding cell_culture->seeding treatment 3. Treatment with Compound seeding->treatment cell_lysis 4. Cell Lysis treatment->cell_lysis protein_quant 5. Protein Quantification cell_lysis->protein_quant hplc_prep 6. Sample Preparation for HPLC cell_lysis->hplc_prep data_norm 8. Data Normalization protein_quant->data_norm hplc_analysis 7. HPLC Analysis hplc_prep->hplc_analysis hplc_analysis->data_norm experimental_workflow_localization cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging and Analysis cell_culture 1. Culture Cells on Coverslips treatment 2. Treat with Compound cell_culture->treatment fixation 3. Fixation treatment->fixation permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody & Probe Incubation primary_ab->secondary_ab dapi 8. DAPI Staining secondary_ab->dapi mounting 9. Mounting dapi->mounting microscopy 10. Fluorescence Microscopy mounting->microscopy analysis 11. Co-localization Analysis microscopy->analysis

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing enzyme inhibition assays for 8-Methyl-1H-benzo[d]oxazine-2,4-dione. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows. The protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound against relevant enzymatic targets.

Introduction

8-Methyl-1H-benzo[d]oxazine-2,4-dione belongs to the 1H-benzo[d][1][2]oxazine-2,4-dione class of heterocyclic compounds. This structural class has been associated with a range of biological activities, including the inhibition of enzymes such as butyrylcholinesterase (BChE) and histone acetyltransferases (HATs).[3][4] These enzymes are implicated in various physiological and pathological processes, making them attractive targets for drug discovery. For instance, BChE inhibitors are investigated for the treatment of Alzheimer's disease, while HAT inhibitors are explored as potential anticancer and anti-inflammatory agents.[3][4]

This document will focus on providing a detailed protocol for a butyrylcholinesterase (BChE) inhibition assay as a primary example for characterizing the enzymatic inhibitory activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The principles and methods described can be adapted for other relevant enzyme targets.

Postulated Signaling Pathway Inhibition

Butyrylcholinesterase is involved in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of BChE increases the availability of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing symptoms of neurodegenerative diseases like Alzheimer's. The following diagram illustrates the postulated mechanism of action.

cluster_0 Synaptic Cleft Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to BChE Butyrylcholinesterase (BChE) Acetylcholine->BChE Hydrolyzed by Choline_Acetate Choline + Acetate BChE->Choline_Acetate Test_Compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione Test_Compound->BChE Inhibits

Caption: Postulated inhibition of butyrylcholinesterase by 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Experimental Protocols

A fluorescence-based assay is a sensitive and widely used method for measuring enzyme activity and inhibition.[5][6][7] The following protocol describes a fluorescence-based assay for determining the inhibitory activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against butyrylcholinesterase.

General Experimental Workflow

The overall workflow for screening and characterizing the inhibitor is depicted below.

Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Primary_Screening Primary Screening (Single Concentration) Prepare_Reagents->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) IC50_Determination->Mechanism_of_Inhibition Data_Analysis Data Analysis and Reporting Mechanism_of_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for enzyme inhibitor screening and characterization.

Materials and Reagents
  • Enzyme: Purified human butyrylcholinesterase (BChE)

  • Substrate: Thioflavin T

  • Inhibitor: 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Buffer: 0.1 M Phosphate buffer, pH 7.4

  • Positive Control: A known BChE inhibitor (e.g., Donepezil)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Microplate: 96-well, black, flat-bottom plates suitable for fluorescence measurements

  • Instrumentation: Fluorescence microplate reader

Protocol for BChE Inhibition Assay

This protocol is adapted from established methods for fluorescence-based enzyme inhibition assays.[1][5]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in DMSO.

    • Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Prepare a working solution of Thioflavin T in phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • Add 160 µL of the Thioflavin T substrate solution to each well.

    • Add 20 µL of the BChE enzyme solution to each well to initiate the reaction. The final volume in each well will be 200 µL.

    • Wells containing buffer and substrate without the enzyme will serve as the blank.

    • Wells containing buffer, substrate, and enzyme without the inhibitor will serve as the negative control (100% activity).

    • Wells containing a known inhibitor will serve as the positive control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 450 nm and emission at 490 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Dose-Response Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione against BChE

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0.110.5 ± 2.1
0.525.3 ± 3.5
148.9 ± 4.2
575.6 ± 2.8
1090.1 ± 1.9
5098.2 ± 0.8

Table 2: Summary of Inhibitory Potency

CompoundIC50 (µM)
8-Methyl-1H-benzo[d]oxazine-2,4-dione1.2
Donepezil (Positive Control)0.05

Logical Relationship for IC50 Determination

The following diagram illustrates the logical steps involved in determining the IC50 value from the experimental data.

Raw_Fluorescence Raw Fluorescence Data Background_Subtraction Background Subtraction Raw_Fluorescence->Background_Subtraction Percent_Inhibition Calculate % Inhibition Background_Subtraction->Percent_Inhibition Plot_Data Plot % Inhibition vs. Log [Inhibitor] Percent_Inhibition->Plot_Data Log_Concentration Log Transform Inhibitor Concentration Log_Concentration->Plot_Data Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Curve_Fitting IC50_Value Determine IC50 Value Curve_Fitting->IC50_Value

Caption: Logical workflow for IC50 value determination.

Conclusion

These application notes provide a foundational framework for investigating the enzyme inhibitory properties of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The detailed protocol for the butyrylcholinesterase inhibition assay, along with the guidelines for data presentation and visualization, offers a robust starting point for researchers in drug discovery and development. The methodologies presented herein can be adapted to explore the effects of this compound on other relevant enzyme targets, thereby facilitating a comprehensive understanding of its pharmacological profile.

References

Application Notes and Protocols for High-Thoroughput Screening of 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-benzo[d]oxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 8-Methyl-1H-benzo[d]oxazine-2,4-dione derivatives, a subset of this promising class of compounds. The protocols outlined below are designed to be adaptable for various research settings and can be used to identify and characterize novel therapeutic agents.

Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives

A general method for the synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones involves a two-step process starting from the corresponding 2-aminobenzoic acid. For the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, the starting material would be 2-amino-3-methylbenzoic acid.

Protocol: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Materials:

  • 2-amino-3-methylbenzoic acid

  • Ethyl chloroformate (or other chloroformate reagents like Cbz-Cl or Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Diethyl ether (DEE)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Formation of the N-protected 2-aminobenzoic acid:

    • Dissolve 2-amino-3-methylbenzoic acid in an aqueous solution of Na₂CO₃ or NaHCO₃.

    • Add a solution of ethyl chloroformate in acetone dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

    • Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture to precipitate the N-ethoxycarbonyl-2-amino-3-methylbenzoic acid.

    • Filter, wash with water, and dry the product.

  • Step 2: Cyclization to form the 1H-benzo[d]oxazine-2,4-dione:

    • Suspend the N-ethoxycarbonyl-2-amino-3-methylbenzoic acid in an inert solvent like DCM.

    • Add thionyl chloride dropwise to the suspension at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Treat the residue with diethyl ether to precipitate the 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

    • Filter, wash with diethyl ether, and dry the final product.

High-Throughput Screening (HTS) Application Notes

Benzoxazine derivatives have been reported to exhibit several biological activities, making them attractive candidates for HTS campaigns targeting various diseases. The following sections provide application notes and generalized protocols for screening 8-Methyl-1H-benzo[d]oxazine-2,4-dione derivatives for four potential therapeutic areas: kinase inhibition, anticonvulsant activity, anti-inflammatory effects, and ferroptosis induction.

Kinase Inhibition

Background: Many benzoxazine derivatives have been identified as kinase inhibitors, which are crucial targets in cancer therapy. The Ras/Raf/MEK/ERK signaling pathway is a key cascade in cell proliferation and survival, and its dysregulation is common in many cancers.

Screening Strategy: A primary HTS can be performed using a biochemical assay to identify compounds that inhibit a specific kinase (e.g., MEK1). Hits from the primary screen can then be validated in cell-based assays to assess their cellular potency and effects on downstream signaling.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Primary HTS (Biochemical) cluster_1 Dose-Response & IC50 Determination cluster_2 Cell-Based Secondary Assays Compound Library Compound Library Kinase Assay (e.g., MEK1) Kinase Assay (e.g., MEK1) Compound Library->Kinase Assay (e.g., MEK1) 10 µM Identify Primary Hits Identify Primary Hits Kinase Assay (e.g., MEK1)->Identify Primary Hits Inhibition > 50% Primary Hits Primary Hits Serial Dilution Serial Dilution Primary Hits->Serial Dilution Kinase Assay Kinase Assay Serial Dilution->Kinase Assay Determine IC50 Confirmed Hits Confirmed Hits Cell Proliferation Assay (e.g., MTT) Cell Proliferation Assay (e.g., MTT) Confirmed Hits->Cell Proliferation Assay (e.g., MTT) Western Blot (p-ERK) Western Blot (p-ERK) Confirmed Hits->Western Blot (p-ERK) Determine GI50 Determine GI50 Cell Proliferation Assay (e.g., MTT)->Determine GI50 Confirm Target Engagement Confirm Target Engagement Western Blot (p-ERK)->Confirm Target Engagement Determine IC50 Determine IC50

Caption: HTS workflow for identifying kinase inhibitors.

Protocol: High-Throughput Kinase Inhibition Assay (e.g., MEK1)

This protocol is a general guideline and should be optimized for the specific kinase and assay platform.

Materials:

  • Recombinant human MEK1 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., inactive ERK2)

  • 384-well assay plates

  • Compound library of 8-Methyl-1H-benzo[d]oxazine-2,4-dione derivatives (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., known MEK inhibitor)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Compound Plating:

    • Prepare a working solution of the compound library at 100 µM in assay buffer.

    • Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well plate.

    • Dispense 1 µL of DMSO into control wells (negative control).

    • Dispense 1 µL of the positive control inhibitor into control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of MEK1 and its substrate (e.g., inactive ERK2) in kinase buffer.

    • Dispense 5 µL of the enzyme/substrate mixture into each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Dispense 4 µL of the ATP solution into each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add the detection reagent according to the manufacturer's instructions (e.g., 10 µL of ADP-Glo™ reagent).

    • Incubate for the recommended time.

    • Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50%) are considered primary hits.

Quantitative Data (Representative for Benzoxazine Derivatives)

Note: The following data are for related benzoxazine compounds and serve as a reference.

Compound IDTarget KinaseIC50 (µM)
Benzoxazine AEGFR0.5
Benzoxazine BHER21.2
Benzoxazine CMEK10.8
Benzoxazine DJNK12.5

Signaling Pathway: Ras/Raf/MEK/ERK

G cluster_0 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival promotes Inhibitor Inhibitor->MEK

Caption: Inhibition of the MEK/ERK signaling pathway.

Anticonvulsant Activity

Background: Some benzoxazine derivatives have shown potential as anticonvulsant agents. Epilepsy is characterized by an imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

Screening Strategy: A common primary HTS for anticonvulsants involves in vivo models, such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents. However, cell-based assays that measure neuronal excitability can also be used for initial screening.

Protocol: Cell-Based Neuronal Excitability Assay

This protocol uses a fluorescent membrane potential dye to measure changes in neuronal activity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, differentiated)

  • 384-well black, clear-bottom plates

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Compound library

  • Positive control (e.g., Diazepam)

  • Stimulant (e.g., Potassium chloride, Glutamate)

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Seed neuronal cells into 384-well plates and allow them to adhere and differentiate.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Add the test compounds and controls to the wells.

    • Incubate for 15-30 minutes.

  • Stimulation and Reading:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Add the stimulant (e.g., KCl) to all wells to induce depolarization.

    • Immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • Measure the peak fluorescence intensity after stimulation.

    • Calculate the percent inhibition of depolarization for each compound.

    • Compounds that significantly reduce the depolarization signal are considered hits.

Quantitative Data (Representative for Benzoxazine Derivatives)

Note: The following data are for related benzoxazine compounds and serve as a reference.

Compound IDMES Test (% Protection)PTZ Test (% Protection)
Benzoxazine E6050
Benzoxazine F8070
Benzoxazine G4030

Signaling Pathway: GABAergic and Glutamatergic Neurotransmission

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives Glutamate Glutamate NMDA/AMPA Receptors NMDA/AMPA Receptors Glutamate->NMDA/AMPA Receptors binds GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor binds Neuronal Excitation Neuronal Excitation NMDA/AMPA Receptors->Neuronal Excitation leads to Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition leads to Seizure Seizure Neuronal Excitation->Seizure Neuronal Inhibition->Seizure Modulator Modulator->GABA-A Receptor enhances activity

Caption: Modulation of excitatory and inhibitory neurotransmission.

Anti-inflammatory Activity

Background: Inflammation is a key process in many diseases. The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines.

Screening Strategy: A cell-based HTS assay using a reporter gene (e.g., luciferase) under the control of an NF-κB response element can be used to identify inhibitors of this pathway.

Protocol: NF-κB Reporter Gene Assay

Materials:

  • Cell line stably expressing an NF-κB-luciferase reporter (e.g., HEK293/NF-κB-luc)

  • 384-well white, clear-bottom plates

  • Compound library

  • Positive control (e.g., Bay 11-7082)

  • Stimulant (e.g., TNF-α)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the reporter cell line into 384-well plates.

  • Compound Addition:

    • Add test compounds and controls to the wells.

    • Incubate for 1 hour.

  • Stimulation:

    • Add the stimulant (e.g., TNF-α) to all wells except the unstimulated control.

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Reading:

    • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate.

    • Incubate for 5-10 minutes.

    • Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of NF-κB activity.

    • Identify compounds that significantly reduce the luminescent signal.

Quantitative Data (Representative for Benzoxazine Derivatives)

Note: The following data are for related benzoxazine compounds and serve as a reference.

Compound IDNF-κB Inhibition IC50 (µM)IL-6 Release Inhibition IC50 (µM)
Benzoxazine H5.28.1
Benzoxazine I2.84.5
Benzoxazine J10.515.2

Signaling Pathway: NF-κB in Inflammation

G cluster_0 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB degrades & releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Inhibitor Inhibitor->IKK Complex

Caption: Inhibition of the NF-κB inflammatory pathway.

Ferroptosis Induction

Background: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis is a promising strategy for cancer therapy. The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis.

Screening Strategy: A cell-based HTS assay can be used to identify compounds that induce cell death, followed by secondary assays to confirm that the mechanism of cell death is ferroptosis.

Protocol: Primary Screen for Cell Viability

Materials:

  • Cancer cell line (e.g., HT-1080)

  • 384-well plates

  • Compound library

  • Positive control (e.g., RSL3, Erastin)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed cancer cells into 384-well plates.

  • Compound Addition:

    • Add test compounds and controls.

    • Incubate for 24-48 hours.

  • Viability Assay:

    • Add the cell viability reagent.

    • Read the luminescence.

  • Data Analysis:

    • Identify compounds that significantly reduce cell viability.

Protocol: Secondary Screen for Ferroptosis Confirmation

Materials:

  • Primary hit compounds

  • Ferroptosis inhibitor (e.g., Ferrostatin-1)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

  • Flow cytometer or high-content imager

Procedure:

  • Rescue Experiment:

    • Co-treat cells with the hit compound and a ferroptosis inhibitor.

    • Measure cell viability. If the inhibitor rescues the cells from death, it suggests a ferroptotic mechanism.

  • Lipid Peroxidation Assay:

    • Treat cells with the hit compound.

    • Stain with a lipid peroxidation probe.

    • Measure the increase in fluorescence, which indicates lipid ROS accumulation, a hallmark of ferroptosis.

Quantitative Data (Representative for Benzoxazine Derivatives)

Note: The following data are for related benzoxazine compounds and serve as a reference.

Compound IDCell Viability IC50 (µM)Lipid ROS Induction (Fold Change)
Benzoxazine K1.55.0
Benzoxazine L0.88.2
Benzoxazine M3.23.5

Signaling Pathway: GPX4 and Ferroptosis

G cluster_0 8-Methyl-1H-benzo[d]oxazine-2,4-dione Derivatives Glutathione (GSH) Glutathione (GSH) GPX4 GPX4 Glutathione (GSH)->GPX4 cofactor Lipid Peroxides Lipid Peroxides GPX4->Lipid Peroxides reduces Lipid Alcohols Lipid Alcohols Lipid Peroxides->Lipid Alcohols converted to Ferroptosis Ferroptosis Lipid Peroxides->Ferroptosis induces Inhibitor Inhibitor->GPX4

Caption: Inhibition of GPX4 to induce ferroptosis.

Conclusion

The 8-Methyl-1H-benzo[d]oxazine-2,4-dione scaffold represents a promising starting point for the discovery of new therapeutic agents. The application notes and protocols provided herein offer a framework for the high-throughput screening and characterization of derivatives of this scaffold across multiple biological targets. By employing these methodologies, researchers can efficiently identify and advance novel lead compounds for a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Methyl-1H-benzo[d]oxazine-2,4-dione synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining 8-Methyl-1H-benzo[d]oxazine-2,4-dione with a good yield?

A1: A common and effective two-step approach is recommended. The first step involves the synthesis of the precursor, 2-amino-3-methylbenzoic acid, followed by a cyclization reaction to form the final product. Careful control of reaction conditions in both steps is crucial for maximizing the yield.

Q2: How can I synthesize the precursor, 2-amino-3-methylbenzoic acid, efficiently?

A2: The precursor, 2-amino-3-methylbenzoic acid, is typically synthesized via the reduction of 2-nitro-3-methylbenzoic acid. A high-yield method involves catalytic hydrogenation. One reported method utilizes a Raney nickel catalyst and achieves a yield of over 92%.[1] Alternative catalysts for this reduction include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).

Q3: What are the key considerations for the cyclization of 2-amino-3-methylbenzoic acid to 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A3: The cyclization step involves the reaction of the amino and carboxylic acid functionalities of 2-amino-3-methylbenzoic acid with a carbonyl source. Common cyclizing agents include phosgene, triphosgene, and chloroformates. The choice of reagent and reaction conditions, such as solvent and temperature, will significantly impact the yield and purity of the final product.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, potential side reactions can lower the yield. During the reduction of the nitro group, incomplete reduction can lead to the formation of nitroso or hydroxylamino intermediates. In the cyclization step, polymerization or the formation of other acylated byproducts can occur if the reaction conditions are not optimized. The purity of the starting 2-amino-3-methylbenzoic acid is critical to prevent side reactions during cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-amino-3-methylbenzoic acid Incomplete reduction of the nitro group.- Ensure the catalyst is active and used in the correct amount.- Increase the reaction time or hydrogen pressure during catalytic hydrogenation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Catalyst poisoning.- Use high-purity starting materials and solvents.- Purify the 2-nitro-3-methylbenzoic acid if necessary.
Low yield of 8-Methyl-1H-benzo[d]oxazine-2,4-dione Inefficient cyclization.- Experiment with different cyclizing agents (e.g., triphosgene as a safer alternative to phosgene).- Optimize the reaction temperature and time.- Screen different aprotic solvents such as tetrahydrofuran (THF) or dioxane.
Degradation of the product.- Work-up the reaction under anhydrous conditions as isatoic anhydrides can be sensitive to moisture.- Purify the product promptly after the reaction is complete.
Presence of impurities in the final product Incomplete reaction or side reactions.- Recrystallize the crude product from a suitable solvent like ethanol or dioxane.- Use column chromatography for purification if recrystallization is ineffective.
Starting material contamination.- Ensure the 2-amino-3-methylbenzoic acid is of high purity before proceeding to the cyclization step.

Experimental Protocols

Synthesis of 2-amino-3-methylbenzoic acid

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 2-nitro-3-methylbenzoic acid

  • Raney nickel catalyst

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Activated carbon

Procedure:

  • In a reaction flask, dissolve 2-nitro-3-methylbenzoic acid in ethanol.

  • Add a catalytic amount of Raney nickel and a small amount of activated carbon.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate to the refluxing mixture.

  • After the addition is complete, continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the catalyst and activated carbon.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water or ethanol/water) to yield pure 2-amino-3-methylbenzoic acid.

Expected Yield: >92%[1]

Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione (General Procedure)

This is a general procedure based on the cyclization of anthranilic acids.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Triphosgene (or a suitable chloroformate)

  • Anhydrous aprotic solvent (e.g., THF, dioxane)

  • Anhydrous base (e.g., triethylamine, pyridine) - optional, depending on the chosen method

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-methylbenzoic acid in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of triphosgene (or chloroformate) in the same solvent to the cooled solution of the starting material.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization.

Logical Workflow for Synthesis and Troubleshooting

SynthesisWorkflow Workflow for 8-Methyl-1H-benzo[d]oxazine-2,4-dione Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_troubleshooting Troubleshooting A Start: 2-nitro-3-methylbenzoic acid B Reaction: Catalytic Reduction A->B C Product: 2-amino-3-methylbenzoic acid B->C T1 Low Yield in Step 1? B->T1 D Start: 2-amino-3-methylbenzoic acid C->D Purification & Characterization T2 Impure Product in Step 1? C->T2 E Reaction: Cyclization with Phosgene/Triphosgene D->E F Product: 8-Methyl-1H-benzo[d]oxazine-2,4-dione E->F T3 Low Yield in Step 2? E->T3 T4 Impure Final Product? F->T4 S1 Optimize Reduction: - Check catalyst - Increase reaction time/pressure T1->S1 S2 Purify Precursor: - Recrystallize 2-amino-3-methylbenzoic acid T2->S2 S3 Optimize Cyclization: - Vary cyclizing agent - Adjust temperature/solvent T3->S3 S4 Purify Final Product: - Recrystallization - Chromatography T4->S4

Caption: Logical workflow for the synthesis and troubleshooting of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

References

Technical Support Center: 8-Methyl-1H-benzo[d]oxazine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, also known as 8-methylisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A1: The most prevalent laboratory and industrial synthesis method involves the reaction of 2-amino-3-methylbenzoic acid with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. This reaction leads to the cyclization of the starting material to form the desired benzoxazinedione ring system.

Q2: What are the potential common side products in this synthesis?

A2: Several side products can form during the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. The identity and quantity of these byproducts can vary depending on the reaction conditions, purity of starting materials, and the phosgene equivalent used. Common impurities include:

  • Unreacted 2-amino-3-methylbenzoic acid: Incomplete reactions are a common source of this impurity.

  • Polymeric byproducts: Anthranilic acids can be prone to polymerization, especially at elevated temperatures, leading to the formation of tar-like substances.

  • Hydrolysis product (2-amino-3-methylbenzoic acid): The desired product, 8-Methyl-1H-benzo[d]oxazine-2,4-dione, is an anhydride and can be susceptible to hydrolysis back to the starting amino acid if exposed to water during the reaction or workup.[1]

  • N-Carboxyanhydride (NCA) intermediate: While typically a transient species, under certain conditions, the intermediate N-carboxyanhydride may be present.

  • Urea derivatives: If the reaction is not carried out under anhydrous conditions, phosgene and its equivalents can react with any moisture present to form hydrochloric acid and carbon dioxide, and with the amine to form urea-type byproducts.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, it is crucial to:

  • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Use high-purity, anhydrous solvents and reagents.

  • Maintain the recommended reaction temperature. Overheating can lead to polymerization.

  • Use the correct stoichiometry of the phosgene equivalent. An excess may lead to the formation of other chlorinated byproducts.

  • Perform a careful workup to remove unreacted starting materials and other impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Incomplete reaction.- Ensure the phosgene equivalent is active and added at the correct rate. - Verify the reaction temperature and time are as per the protocol. - Check the purity of the starting 2-amino-3-methylbenzoic acid.
Hydrolysis of the product.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Ensure workup conditions are not overly aqueous or prolonged.
Formation of a significant amount of tar-like material Polymerization of the starting material or product.- Maintain strict temperature control; avoid overheating. - Consider using a more dilute reaction mixture.
Product is contaminated with starting material Incomplete reaction.- Increase the reaction time or temperature slightly, monitoring for decomposition. - Ensure efficient stirring. - Purify the crude product by recrystallization or column chromatography.
Hydrolysis during workup.- Minimize contact with water during the workup. - Use anhydrous drying agents.
Product is off-color (e.g., brown or yellow) Presence of impurities or decomposition products.- Recrystallize the product from a suitable solvent (e.g., ethanol or dioxane).[2] - Treat the solution with activated carbon before recrystallization to remove colored impurities.

Experimental Protocols

A general experimental protocol for the synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones from 2-aminobenzoic acids is provided below. This should be adapted for the specific synthesis of the 8-methyl derivative.

Synthesis of 1H-Benzo[d][2][3]oxazine-2,4-dione (Isatoic Anhydride) from Anthranilic Acid and Phosgene [2]

  • Materials:

    • Anthranilic acid

    • Concentrated hydrochloric acid

    • Water

    • Phosgene

    • Dioxane (for cleaning)

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • Dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

    • Cool the solution and pass a stream of phosgene gas through it at a controlled rate while maintaining a specific temperature range.

    • After the reaction is complete, the precipitated product is collected by filtration.

    • The crude product is washed with water and dried.

    • For purification, the product can be recrystallized from 95% ethanol or dioxane.

Visualizations

Logical Workflow for Troubleshooting 8-Methyl-1H-benzo[d]oxazine-2,4-dione Synthesis

Troubleshooting_Workflow start Start: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione issue Problem Encountered? start->issue low_yield Low or No Yield issue->low_yield Yes tar Tar Formation issue->tar Yes impure Impure Product issue->impure Yes end Successful Synthesis issue->end No check_reagents Check Reagent Purity & Activity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous temp_control Improve Temperature Control tar->temp_control dilution Consider Higher Dilution tar->dilution impure->check_anhydrous If starting material is present purification Purify by Recrystallization/Chromatography impure->purification check_reagents->end check_conditions->end check_anhydrous->end temp_control->end dilution->end purification->end

Caption: Troubleshooting workflow for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

General Reaction Pathway for Isatoic Anhydride Synthesis

Reaction_Pathway cluster_side_products Potential Side Products start 2-Amino-3-methylbenzoic Acid reagent + Phosgene Equivalent (e.g., Triphosgene) start->reagent side_product2 Polymeric Byproducts start->side_product2 High Temperature intermediate N-Chloroformyl Intermediate (transient) reagent->intermediate product 8-Methyl-1H-benzo[d]oxazine-2,4-dione intermediate->product side_product1 Unreacted Starting Material intermediate->side_product1 Incomplete Reaction side_product3 Hydrolysis Product product->side_product3 Presence of Water

Caption: General reaction pathway for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

References

Technical Support Center: Purification of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 8-Methyl-1H-benzo[d]oxazine-2,4-dione by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column or elutes very slowly. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel. Benzo[d]oxazine-2,4-diones can be sensitive to highly acidic silica.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina.
Poor separation of the desired compound from impurities. The solvent system does not provide adequate resolution.Systematically test different solvent systems using thin-layer chromatography (TLC) to find a mobile phase that gives good separation between your product and impurities (a ΔRf of at least 0.2 is ideal).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The compound elutes with the solvent front. The mobile phase is too polar.Start with a less polar solvent system. Use TLC to determine an appropriate starting polarity where the desired compound has an Rf value between 0.2 and 0.4.
Streaking or tailing of the compound band on the column and TLC. The compound may be acidic and interacting strongly with the silica gel.Add a small amount of a modifying agent, such as acetic acid or formic acid (if the compound is stable), to the mobile phase to improve the peak shape.
The sample was not loaded in a concentrated band.Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the column in as narrow a band as possible. Dry loading the sample onto a small amount of silica can also improve resolution.[1]
Crystallization of the compound on the column. The compound has low solubility in the mobile phase.If this occurs, it can block the column flow.[2] It may be necessary to switch to a solvent system where the compound is more soluble, even if the separation is less ideal. Pre-purification by another method might be required.[2]
Frequently Asked Questions (FAQs)

Q1: What is a recommended stationary and mobile phase for the column chromatography of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A1: For compounds like 8-Methyl-1H-benzo[d]oxazine-2,4-dione, silica gel is a common stationary phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The exact ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

Q2: How can I determine the correct solvent system for my column?

A2: The ideal solvent system is typically determined by running several TLCs with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4, and is well-separated from any impurities.

Q3: My compound is not very soluble in the starting mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the eluting solvent, you can use a technique called "dry loading".[1] Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

Q4: The purified fractions contain impurities. What could be the reason?

A4: This could be due to several factors:

  • Poor separation: The chosen solvent system may not be adequate to resolve the impurities from your product. Re-evaluate your mobile phase using TLC.

  • Column overloading: Too much sample for the amount of silica will result in broad bands that overlap.

  • Fractions collected were too large: Collecting smaller fractions can improve the purity of the isolated compound.

Q5: Is 8-Methyl-1H-benzo[d]oxazine-2,4-dione stable on silica gel?

A5: While many benzoxazine derivatives are stable, some N-carboxyanhydrides can be sensitive to the acidic nature of silica gel.[3][4][5] It is advisable to perform a stability test on a TLC plate. Spot your compound and let the plate sit for an hour or two before developing it to see if any degradation occurs. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina.[2]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a small layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
  • Add a protective layer of sand on top of the packed silica gel.

2. Sample Loading:

  • Dissolve the crude 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a minimal amount of the initial mobile phase or a slightly more polar solvent.
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Alternatively, use the dry loading method described in the FAQs.[1]

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • If the compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
  • Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of the purification.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to obtain the purified 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Visual Workflow

ColumnChromatographyWorkflow start Start: Crude Sample prep_column 1. Prepare Silica Gel Column start->prep_column end_node End: Purified Product load_sample 2. Load Crude Sample prep_column->load_sample elute_column 3. Elute with Solvent Gradient load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_fractions 5. Analyze Fractions (TLC) collect_fractions->analyze_fractions decision Fractions Pure? analyze_fractions->decision combine_pure 6. Combine Pure Fractions evaporate 7. Evaporate Solvent combine_pure->evaporate evaporate->end_node decision->elute_column No, Continue Elution decision->combine_pure Yes

References

Technical Support Center: Crystallization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and offers potential solutions.

Problem Potential Cause Suggested Solution
No crystals form after cooling The solution is not supersaturated.- Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus.[1][2] - Add a seed crystal: Introduce a tiny crystal of 8-Methyl-1H-benzo[d]oxazine-2,4-dione to the solution.[1] - Reduce solvent volume: Slowly evaporate some of the solvent to increase the concentration of the compound.[1][2] - Lower the temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound.[1][2]
The compound "oils out" instead of crystallizing The compound's melting point may be lower than the solution's temperature, or there are significant impurities.[1][2]- Reheat and dilute: Reheat the solution until the oil dissolves, add a small amount of additional solvent, and allow it to cool more slowly.[1][2] - Change solvent: Try a solvent with a lower boiling point.[1] - Further purification: Purify the compound using another method (e.g., column chromatography) before attempting crystallization.
Crystals form too quickly Rapid crystallization can trap impurities within the crystal lattice.[1]- Slow down the cooling process: Insulate the flask to ensure a gradual decrease in temperature.[1] - Use more solvent: Start with a more dilute solution.[1]
Poor crystal quality (e.g., small needles, powder) The rate of nucleation is too high, or impurities are present.- Decrease supersaturation: Use more solvent or cool the solution at a slower rate.[1] - Solvent selection: Experiment with different solvents or solvent mixtures. - Ensure high purity: The starting material should be as pure as possible.
Low yield of crystals Too much solvent was used, or filtration was performed prematurely.- Concentrate the mother liquor: If the remaining solution (mother liquor) is still available, evaporate some of the solvent to recover more of the compound.[1] - Ensure complete crystallization: Allow sufficient time for crystallization and ensure the solution is adequately cooled before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A1: The choice of solvent is the most critical factor.[1] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[1] It should also be chemically inert towards the compound and have a relatively low boiling point for easy removal after crystallization.

Q2: How do I select a suitable solvent for crystallization?

A2: A good starting point is to test the solubility of a small amount of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in various solvents at room temperature and with heating. Solvents to consider could include alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). Keep in mind that for benzoxazinediones, polar aprotic solvents might also be effective.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][2] This often happens when the solution is cooled too quickly or when the concentration of the compound is too high. To prevent this, use a more dilute solution and ensure a slow cooling rate.

Q4: Can I use a mixture of solvents for crystallization?

A4: Yes, a mixed solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble to induce crystallization.

Q5: How can I improve the purity of my crystals?

A5: Slow crystal growth is key to obtaining high-purity crystals.[1] Avoid rapid cooling and high levels of supersaturation. If impurities are colored, you may consider treating the hot solution with activated charcoal before filtration and crystallization, although this should be done with caution as it can also adsorb the desired compound.

Experimental Protocol: Single Solvent Recrystallization

This is a general procedure for the recrystallization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione from a single solvent.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude 8-Methyl-1H-benzo[d]oxazine-2,4-dione. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 8-Methyl-1H-benzo[d]oxazine-2,4-dione in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate while gently swirling to dissolve the solid.[3] Continue adding small portions of the hot solvent until the compound is completely dissolved.[3][4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[6][7] Do not disturb the flask during this period.[3][6] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[1][3][6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Data Presentation

Researchers should maintain a detailed record of their crystallization experiments. The following table provides a template for organizing experimental data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione crystallization.

Experiment ID Solvent(s) Starting Mass (g) Solvent Volume (mL) Cooling Method Crystal Mass (g) Yield (%) Observations (Crystal Morphology, Color, etc.)

Visualizations

Crystallization Troubleshooting Workflow

G Crystallization Troubleshooting Workflow start Start Crystallization (Slow Cooling) check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No good_crystals Good Quality Crystals? check_crystals->good_crystals Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->induce_nucleation No reheat_dilute Reheat to dissolve, add more solvent, cool slowly oiling_out->reheat_dilute Yes end_success Successful Crystallization good_crystals->end_success Yes slow_cooling Adjust cooling rate or solvent system good_crystals->slow_cooling No end_failure Further Purification Needed induce_nucleation->start reheat_dilute->start slow_cooling->start slow_cooling->end_failure

Caption: A flowchart outlining the decision-making process for troubleshooting common crystallization problems.

References

stability of 8-Methyl-1h-benzo[d]oxazine-2,4-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in various solvents. As specific stability data for this compound is limited, this guide focuses on the general stability of the benzoxazine-2,4-dione ring system, potential degradation pathways, and provides detailed protocols for users to assess stability in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 8-Methyl-1H-benzo[d]oxazine-2,4-dione in solution?

A1: The main stability concern for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is its susceptibility to nucleophilic attack, which can lead to the opening of the oxazine ring. This reactivity is characteristic of the parent compound, isatoic anhydride, and its derivatives.[1][2][3] The most common nucleophiles in a laboratory setting are water, alcohols, and amines.

Q2: How does water affect the stability of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A2: Water can act as a nucleophile and hydrolyze the benzoxazine-2,4-dione ring. This reaction typically results in the formation of the corresponding anthranilic acid derivative (2-amino-3-methylbenzoic acid) and the release of carbon dioxide.[3] The rate of hydrolysis is dependent on the pH of the solution.

Q3: Can I use alcoholic solvents with 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A3: Caution should be exercised when using alcoholic solvents. Alcohols can react with the benzoxazine-2,4-dione ring in a process called alcoholysis.[3] This results in the formation of the corresponding anthranilic acid ester and carbon dioxide. The reactivity will depend on the specific alcohol and the reaction conditions.

Q4: Is 8-Methyl-1H-benzo[d]oxazine-2,4-dione stable in the presence of amines?

A4: No, 8-Methyl-1H-benzo[d]oxazine-2,4-dione is generally not stable in the presence of primary or secondary amines. Amines are potent nucleophiles and will readily react with the benzoxazine-2,4-dione ring to form the corresponding N-substituted anthranilamide.[2][4]

Q5: What is the expected impact of the 8-methyl group on the stability of the molecule compared to the unsubstituted isatoic anhydride?

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Loss of compound in aqueous or alcoholic solutions over time. Hydrolysis or alcoholysis of the benzoxazine-2,4-dione ring.Use aprotic solvents such as DMSO, DMF, acetonitrile, or THF. If aqueous or alcoholic solvents are necessary, prepare solutions fresh and use them immediately. Store stock solutions in an anhydrous aprotic solvent at low temperatures.
Unexpected reaction products when mixed with other reagents. The compound is reacting with nucleophilic functional groups (e.g., amines, thiols) in your reaction mixture.Protect nucleophilic groups in other reactants if possible. Alternatively, consider a different synthetic route that does not involve the use of the benzoxazine-2,4-dione in the presence of strong nucleophiles.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer or medium, which often contains water and various nucleophiles.Perform a stability study of the compound in the specific assay buffer (see Experimental Protocols section). Prepare stock solutions in an appropriate anhydrous solvent and dilute into the assay medium immediately before the experiment.

Summary of Benzoxazine-2,4-dione Ring System Stability

The following table summarizes the general qualitative stability of the benzoxazine-2,4-dione ring system in the presence of common solvent types and reagents based on the known reactivity of isatoic anhydride and its derivatives.

Solvent/Reagent TypeGeneral StabilityPrimary Degradation Pathway
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF) Generally Stable-
Protic Solvents (e.g., Water, Alcohols) UnstableHydrolysis/Alcoholysis
Acidic Conditions (Aqueous) Potentially UnstableAcid-catalyzed hydrolysis
Basic Conditions (Aqueous) UnstableBase-catalyzed hydrolysis
Primary and Secondary Amines Highly UnstableAminolysis (Amide formation)
Thiols Potentially UnstableThiolysis (Thioester formation)

Experimental Protocols

To determine the stability of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in your specific solvent system, a forced degradation study is recommended.

Objective: To evaluate the stability of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in a chosen solvent over time under specific conditions (e.g., temperature, light exposure).

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • Solvent of interest (e.g., PBS buffer, cell culture medium, ethanol/water mixture)

  • Anhydrous aprotic solvent for stock solution (e.g., DMSO)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in an anhydrous aprotic solvent (e.g., 10 mM in DMSO).

  • Sample Preparation:

    • Dilute the stock solution with the solvent of interest to a final concentration suitable for analysis (e.g., 100 µM).

    • Prepare several identical samples.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze one of the samples by HPLC or LC-MS to determine the initial concentration and purity of the compound.

  • Incubation: Store the remaining samples under the desired experimental conditions (e.g., 25°C, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze it by HPLC or LC-MS.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (in anhydrous aprotic solvent) samples Prepare Test Samples (in solvent of interest) stock->samples t0 T=0 Analysis (HPLC/LC-MS) samples->t0 Immediate analysis incubation Incubate Samples (controlled conditions) t0->incubation tp Time-Point Analysis (HPLC/LC-MS) incubation->tp data Data Analysis (% remaining, degradation products) tp->data

Caption: Workflow for assessing the stability of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

degradation_pathways Potential Degradation Pathways cluster_products Degradation Products compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione hydrolysis_prod 2-Amino-3-methylbenzoic Acid + CO2 compound->hydrolysis_prod + H2O (Hydrolysis) alcoholysis_prod Anthranilic Acid Ester + CO2 compound->alcoholysis_prod + ROH (Alcoholysis) aminolysis_prod N-substituted Anthranilamide compound->aminolysis_prod + R-NH2 (Aminolysis)

References

Technical Support Center: Optimizing N-Alkylation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the N-alkylation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of isatoic anhydride derivatives like 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A1: The most common method involves the deprotonation of the nitrogen atom using a suitable base, followed by the addition of an alkylating agent.[1] A strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is frequently used to form the more nucleophilic anion.[2] Other common bases include potassium carbonate (K₂CO₃), sodium carbonate, cesium carbonate, and sodium hydroxide (NaOH).[1][3]

Q2: How do I choose the right base and solvent for my reaction?

A2: The choice is critical for success.

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is effective for complete deprotonation.[2] Inorganic carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and are often easier to handle.[4] The strength of the base should be sufficient to deprotonate the N-H bond.

  • Solvents: Polar aprotic solvents like DMF, DMSO, and THF are generally recommended as they can dissolve the reagents and facilitate the reaction.[2][3][5] The choice of solvent can significantly impact reagent solubility and reaction rate. For instance, poor solubility of K₂CO₃ in acetone has been reported to cause reactions to stall.[5]

Q3: What are common alkylating agents for this reaction?

A3: Alkyl halides, such as alkyl iodides, bromides, or chlorides, are the most common alkylating agents. Methyl iodide and dimethyl sulfate are frequently used for N-methylation.[3] Benzyl halides are used for N-benzylation.[1] The reactivity of the alkylating agent (I > Br > Cl) should be considered.

Q4: Can O-alkylation occur as a side reaction?

A4: Yes, O-alkylation is a potential side reaction, competing with the desired N-alkylation. The reaction conditions, particularly the choice of base and solvent, can influence the N- vs. O-alkylation ratio. In some cases, the N-alkylated product is thermodynamically more stable, and higher reaction temperatures may favor its formation.[2]

Experimental Workflow & Logic

A general workflow for the N-alkylation process is outlined below.

N_Alkylation_Workflow start_end start_end process process decision decision output output start Start setup 1. Setup Reaction (Inert Atmosphere) start->setup add_reagents 2. Add Substrate & Anhydrous Solvent setup->add_reagents add_base 3. Add Base (e.g., NaH, K₂CO₃) add_reagents->add_base deprotonation 4. Stir for Deprotonation (e.g., 0°C to RT) add_base->deprotonation add_alkylating 5. Add Alkylating Agent (Dropwise) deprotonation->add_alkylating react 6. Reaction (Monitor by TLC/LC-MS) add_alkylating->react complete Reaction Complete? react->complete complete->react No workup 7. Quench & Work-up complete->workup Yes purify 8. Purify Product (Chromatography) workup->purify product N-Alkylated Product purify->product end End product->end

Caption: General experimental workflow for the N-alkylation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation reaction.

Problem Potential Cause Recommended Solution
Low to No Yield 1. Insufficient base strength or amount.- Use a stronger base (e.g., NaH) or increase equivalents (1.1-1.5 eq).[2]- Ensure the base is anhydrous and high-purity.[4]
2. Poor solubility of reagents.- Switch to a more suitable polar aprotic solvent like DMF or DMSO to ensure all reagents dissolve.[4][5]
3. Low reaction temperature.- Some N-alkylation reactions require heating. Optimize the temperature based on TLC or LC-MS monitoring.[4]
4. Impure reagents or solvent.- Use high-purity, anhydrous reagents and solvents. Water can quench the base and the generated anion.[2][4]
Reaction Stalls / Incomplete Conversion 1. Reversible reaction equilibrium.- Ensure the acid byproduct (e.g., HBr) is effectively neutralized by using a sufficient amount of base (at least 1.5-2.0 equivalents).[4]
2. Poor reagent solubility.- As above, change to a solvent like DMF or DMSO where all components, including the base, are soluble.[5]
3. Inactive alkylating agent.- Check the purity and stability of the alkylating agent. Use a fresh bottle if necessary.
Formation of Multiple Products / Side Reactions 1. O-alkylation byproduct.- Modify reaction conditions. Lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic N-alkylated product.[2]
2. Ring-opening of the benzoxazinedione.- Strong nucleophiles or harsh basic conditions (especially with water present) can lead to ring-opening. Use anhydrous conditions and avoid overly harsh bases if this is observed.[3]
3. Byproduct formation from the starting material.- Isatoic anhydride and its derivatives can be sensitive. A novel method using diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB) has been shown to give excellent yields (>88%) with no byproducts for N-benzylation.[1][6]
Poor Reproducibility 1. Sensitivity to trace impurities.- Ensure all reagents and solvents are of high purity and are anhydrous.[4]
2. Inconsistent inert atmosphere.- Ensure the reaction vessel is properly flame-dried, purged, and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent quenching by moisture or oxygen.[4]

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common experimental failures.

Troubleshooting_Tree start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Reaction Failed? low_yield Low/No Yield? start->low_yield Yes stalled Incomplete Conversion? start->stalled No side_products Side Products? start->side_products No base_issue Base Issue? (Strength, Amount, Purity) low_yield->base_issue Yes temp_issue Temp Too Low? low_yield->temp_issue No stalled->base_issue No solubility_issue Solubility Issue? stalled->solubility_issue Yes o_alkylation O-Alkylation? side_products->o_alkylation Yes ring_opening Ring Opening? side_products->ring_opening No sol_base Solution: - Use NaH (1.1-1.5 eq) - Use anhydrous base - Consider Cs₂CO₃ base_issue->sol_base reagent_issue Reagent Purity? temp_issue->reagent_issue No sol_temp Solution: - Increase temperature - Monitor by TLC/LC-MS temp_issue->sol_temp Yes sol_reagent Solution: - Use anhydrous solvents - Use pure starting materials reagent_issue->sol_reagent sol_solubility Solution: - Switch to DMF or DMSO - Ensure all reagents dissolve solubility_issue->sol_solubility sol_o_alkyl Solution: - Adjust temperature - Screen different bases/solvents o_alkylation->sol_o_alkyl sol_ring_open Solution: - Ensure strictly anhydrous conditions - Use milder base (e.g., K₂CO₃) ring_opening->sol_ring_open

Caption: A decision tree for troubleshooting common N-alkylation reaction issues.

Summary of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of isatoic anhydride and related heterocycles. These can serve as starting points for optimization.

Base Solvent Alkylating Agent Temperature (°C) Time Yield Reference
NaOH (solid, 97%)DMF (dry)Dimethyl sulfate30 -> 45~1 hr-[3]
KOH (solid, 85%)DMF (dry)Methyl iodide30 -> 44~1 hr-[3]
NaHDMF / THFAlkyl Halide0 to RT or heated1-2 hrs (deprot.)-[2]
K₂CO₃ / Cs₂CO₃DMF / AcetonitrileAlkyl HalideRT or heated--[4]
DIPA / TBAB-4-Chlorobenzyl Chloride302 hrs>88%[1]

Detailed Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride (NaH)

This protocol is a standard method for achieving N-alkylation and is adapted from general procedures for similar heterocycles.[2]

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating agent (e.g., Alkyl iodide or bromide) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 8-Methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq).

  • Dissolve the substrate in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as required. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

This method uses a milder, easier-to-handle base.[4]

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Alkylating agent (e.g., Alkyl bromide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a round-bottom flask, add 8-Methyl-1H-benzo[d]oxazine-2,4-dione (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF or acetonitrile.

  • Stir the suspension vigorously and add the alkylating agent (1.2 eq).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

troubleshooting low reactivity of 8-Methyl-1h-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is 8-Methyl-1H-benzo[d]oxazine-2,4-dione and what are its common applications?

8-Methyl-1H-benzo[d]oxazine-2,4-dione, a derivative of isatoic anhydride, is a heterocyclic compound.[1][2][3] These types of molecules are recognized as versatile intermediates in the synthesis of a wide array of biologically active compounds.[4][5] They are precursors for pharmaceuticals such as bronchodilators, antipsychotics, anti-inflammatory agents, and antimicrobials.[4]

Q2: What are the key reactive sites of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

The primary reactive sites are the two electrophilic carbonyl carbons within the oxazine ring. These sites are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to its use in synthesizing various derivatives.

Q3: How does the 8-methyl group affect the reactivity of the molecule compared to the parent isatoic anhydride?

The methyl group at the 8-position is an electron-donating group. This can subtly influence the electrophilicity of the carbonyl carbons. While it may slightly decrease the reactivity compared to the unsubstituted isatoic anhydride, steric effects are generally considered more dominant in influencing the reaction pathways with sterically hindered nucleophiles. The position of the methyl group can also direct the nucleophilic attack to the other carbonyl group.

Troubleshooting Guide for Low Reactivity

Low reactivity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in acylation or other nucleophilic substitution reactions can be a common hurdle. This guide provides a systematic approach to diagnosing and resolving such issues.

Problem 1: No or minimal product formation observed.

This is often due to suboptimal reaction conditions or issues with the starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Temperature Gradually increase the reaction temperature. Some reactions may require refluxing to proceed at an acceptable rate.[6]
Inappropriate Solvent The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often effective.[4][6] The dielectric constant of the solvent can play a role in reaction yield.[4]
Poor Solubility of Starting Material Ensure 8-Methyl-1H-benzo[d]oxazine-2,4-dione is fully dissolved. Sonication or switching to a more suitable solvent can help.
Low Nucleophilicity of the Reagent If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a suitable base).
Degraded Starting Material Verify the purity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione using techniques like NMR or melting point analysis.
Problem 2: The reaction is sluggish and proceeds very slowly.

Slow reaction kinetics can be improved by several methods.

Possible Causes & Solutions:

CauseRecommended Action
Lack of Catalysis The addition of a catalyst can significantly accelerate the reaction. For sluggish reactions, consider adding a catalytic amount of NaI.[7] For reactions involving amines and aldehydes, sulphamic acid has been shown to be an efficient catalyst.[8]
Steric Hindrance The methyl group on the aromatic ring can sterically hinder the approach of bulky nucleophiles. Using a less sterically hindered nucleophile or a smaller solvent molecule may be beneficial.
Insufficient Activation In some cases, the electrophilicity of the carbonyl group needs to be enhanced. The use of activating agents may be necessary for particularly unreactive nucleophiles.
Problem 3: Formation of multiple products or significant side reactions.

The formation of byproducts indicates that alternative reaction pathways are competing with the desired transformation.

Possible Causes & Solutions:

CauseRecommended Action
Reaction with Solvent Protic solvents can react with the anhydride. Ensure the use of dry, aprotic solvents.
Decomposition at High Temperatures If the reaction requires high heat, the starting material or product may be degrading. Monitor the reaction closely by TLC and consider running it at a lower temperature for a longer duration.
Side Reactions of the Nucleophile The nucleophile itself may be unstable under the reaction conditions. Verify its stability and consider protecting sensitive functional groups.

Experimental Protocols

General Protocol for N-Alkylation of Isatoic Anhydrides

This protocol is adapted from a general method for the synthesis of N-substituted isatoic anhydrides and can be a starting point for reactions with 8-Methyl-1H-benzo[d]oxazine-2,4-dione.[6]

  • To a stirred solution of the isatoic anhydride (1 equivalent) in dry dimethylformamide (DMF), add sodium hydride (NaH, 1.5 equivalents, 60% dispersion in mineral oil) under a cooling ice bath.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture again to 0°C and add the desired alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a flask containing a mixture of water and ice.

  • Extract the aqueous mixture three times with diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Summary

Spectroscopic Data for a Related Compound: 6-Methyl-1H-benzo[d][4][9]oxazine-2,4-dione

The following data can be used as a reference for the characterization of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, keeping in mind the different substitution pattern.[9]

Data Type Values
¹H NMR (600 MHz, DMSO-d₆) δ 11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)
¹³C NMR (151 MHz, DMSO-d₆) δ 160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98

Visualizations

Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low or No Product Formation check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagents Assess Reagent Quality (Purity, Concentration) start->check_reagents optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp If temp is low change_solvent Switch to Aprotic Polar Solvent (e.g., DMF, DMSO) check_conditions->change_solvent If solvent is inappropriate add_catalyst Introduce a Catalyst (e.g., NaI, Sulphamic Acid) check_conditions->add_catalyst If reaction is sluggish check_solubility Ensure Complete Dissolution (Sonication may help) check_reagents->check_solubility If solubility is an issue verify_purity Confirm Purity of Starting Material (NMR, MP) check_reagents->verify_purity If purity is questionable success Successful Reaction optimize_temp->success change_solvent->success add_catalyst->success check_solubility->success verify_purity->success

Caption: A logical workflow for troubleshooting low reactivity issues.

General Reaction Pathway for Nucleophilic Acyl Substitution

Reaction_Pathway reagent 8-Methyl-1H-benzo[d] oxazine-2,4-dione + Nucleophile (Nu-) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack product Ring-Opened Product + CO₂ intermediate->product Ring Opening & Decarboxylation

Caption: The general mechanism of nucleophilic attack and ring-opening.

References

Technical Support Center: Synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry. - Monitor the reaction progress using TLC or HPLC.[1][2] - Extend the reaction time if starting material is still present. - Consider a moderate increase in reaction temperature, but monitor for side product formation.
Degradation of starting material or product- If using a strong base like NaH, ensure the reaction is cooled (e.g., 0 °C) during addition to control the exotherm.[1] - For methods involving thionyl chloride, perform the reaction at room temperature and monitor closely, as higher temperatures may not be necessary.[3][4]
Inefficient purification- During aqueous work-up, ensure the pH is appropriately adjusted to precipitate the product fully. - Use a suitable solvent for extraction and washing to minimize product loss. Diethyl ether is commonly mentioned.[1]
Impure Product Presence of unreacted starting materials- Optimize reaction time and stoichiometry. - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Formation of side products- Maintain strict temperature control throughout the reaction. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained, especially when using air- and moisture-sensitive reagents.[1]
Contamination from reagents or solvents- Use high-purity, dry solvents and reagents. Dry DMF is frequently specified.[1]
Difficulty in Isolating the Product Product is soluble in the reaction mixture or wash solvents- After quenching the reaction with water/ice, allow sufficient time for the product to precipitate.[1] - Minimize the volume of solvent used for washing the final product.
Formation of an oil instead of a solid- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Use a seed crystal if available.
Scale-up Issues (e.g., >10g scale) Poor heat transfer leading to side reactions- Use a reactor with adequate surface area and efficient stirring. - Add reactive reagents (e.g., NaH, thionyl chloride) slowly and in portions to control the exotherm.
Inefficient mixing- Ensure the stirrer speed is sufficient to maintain a homogeneous suspension, especially when solids are present.
Handling of hazardous reagents at scale- Implement appropriate safety protocols for handling reagents like sodium hydride (flammable solid) or thionyl chloride (corrosive, toxic fumes). - Consider alternative, safer reagents if feasible for your process. Some methods avoid highly toxic reagents like phosgene.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A common and effective starting material is the appropriately substituted 2-aminobenzoic acid, which can be cyclized using various reagents.[3][4][5] Another approach involves the N-alkylation of isatoic anhydride.[1]

Q2: My reaction with 2-amino-3-methylbenzoic acid and a cyclizing agent is not working. What could be the issue?

Several factors could be at play. Ensure your 2-amino-3-methylbenzoic acid is pure. The choice of cyclizing agent and reaction conditions are critical. For instance, methods using thionyl chloride with N-protected aminobenzoic acids have been shown to be effective at room temperature.[3][4] The purity of the solvent is also crucial; for example, using dry DMF is often recommended when working with sodium hydride.[1]

Q3: I am observing multiple spots on my TLC plate. How can I improve the purity of my product?

The formation of multiple products often points to side reactions due to poor temperature control or the use of non-optimal reaction conditions. Maintaining a consistent temperature is crucial. For purification, column chromatography or recrystallization are standard methods. A solvent system like ethyl acetate and hexane is often effective for recrystallization.

Q4: Is it necessary to use an inert atmosphere for this synthesis?

When using moisture-sensitive and highly reactive reagents such as sodium hydride, an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the decomposition of the reagent and to avoid side reactions.[1]

Q5: What are the key safety precautions to consider during scale-up?

During scale-up, the management of reaction exotherms becomes critical. Reagents should be added slowly and with efficient cooling. The handling of hazardous materials like sodium hydride (flammable) and thionyl chloride (corrosive) requires appropriate personal protective equipment and engineering controls. Adequate ventilation is necessary to handle any toxic fumes.

Experimental Protocols

Method 1: Synthesis from N-Substituted 2-Aminobenzoic Acid

This method is based on the cyclization of an N-protected 2-aminobenzoic acid derivative using thionyl chloride.[3][4]

  • Protection of the Amine:

    • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent mixture (e.g., water/acetone).

    • Add a base such as sodium carbonate.

    • Slowly add the protecting group reagent (e.g., benzyloxycarbonyl chloride) while maintaining the pH.

    • Stir until the reaction is complete (monitor by TLC).

    • Isolate the N-protected 2-amino-3-methylbenzoic acid.

  • Cyclization:

    • Suspend the N-protected 2-amino-3-methylbenzoic acid in a suitable solvent like THF.

    • Slowly add an excess of thionyl chloride (e.g., 5-10 molar equivalents) at room temperature.

    • Stir the reaction mixture at room temperature and monitor its completion by HPLC or TLC (typically a few hours to overnight).[2]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Wash the resulting solid with a suitable solvent like diethyl ether and dry to obtain the product.

Data Summary

Starting Material Reagents Solvent Temperature Time Yield Reference
Isatoic AnhydrideSodium Hydride, IodomethaneDMF0 °C to RT24 h-[1]
Isatoic AnhydrideSodium Hydride, Benzyl BromideDMF0 °C to RT-51%[1]
Fmoc-2-aminobenzoic acidThionyl ChlorideTHFRoom Temp2-48 h-[2]
2-Aminobenzoic acidsEtOCOCl, then SOCl₂THFRoom Temp-65-80% (2 steps)[3]

Visualizations

Synthesis Workflow

cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid N-protected intermediate N-protected intermediate 2-amino-3-methylbenzoic acid->N-protected intermediate Protecting Agent (e.g., Cbz-Cl) Final Product 8-Methyl-1H-benzo[d] oxazine-2,4-dione N-protected intermediate->Final Product Thionyl Chloride in THF

Caption: General two-step synthesis pathway for 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Troubleshooting Decision Tree

start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time check_reagents Verify Purity of Starting Materials & Solvents incomplete->check_reagents purification_issue Investigate Purification Step complete->purification_issue recrystallize Recrystallize or Perform Column Chromatography purification_issue->recrystallize Impure check_workup Optimize Aqueous Work-up (pH, extraction) purification_issue->check_workup Low Recovery

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Degradation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

The primary and most anticipated degradation pathway for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is hydrolysis. In the presence of water, the molecule is expected to undergo ring-opening to yield 2-amino-3-methylbenzoic acid and carbon dioxide.[1] This reaction is analogous to the hydrolysis of isatoic anhydride, which yields anthranilic acid and carbon dioxide.[1]

Q2: What are the expected degradation products of 8-Methyl-1H-benzo[d]oxazine-2,4-dione under hydrolytic conditions?

Under hydrolytic conditions (e.g., in aqueous solutions), the expected degradation products are:

  • 2-amino-3-methylbenzoic acid

  • Carbon dioxide (CO2)

Q3: What factors can influence the rate of degradation?

Several factors can influence the degradation rate of 8-Methyl-1H-benzo[d]oxazine-2,4-dione:

  • pH: The stability of the related compound, isatoic anhydride, is known to be pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the anhydride and carbamate functionalities within the molecule.

  • Temperature: Increased temperature will generally accelerate the rate of hydrolysis and thermal decomposition. Isatoic anhydride decomposes at its melting point of 243°C.[2]

  • Moisture: As hydrolysis is the primary degradation pathway, the presence of water is critical. The compound is expected to be sensitive to moisture.[3]

  • Light: Photodegradation is a potential degradation pathway for many organic molecules. Exposure to UV light could lead to more complex degradation products through radical mechanisms.

Q4: How can I monitor the degradation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in my experiments?

Degradation can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would be a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and confirmation of the degradation products based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated degradation products.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Rapid loss of starting material in solution The compound is undergoing rapid hydrolysis.Prepare solutions fresh before use. If possible, use anhydrous solvents for non-aqueous experiments. Control the pH of aqueous solutions with appropriate buffers.
Appearance of unexpected peaks in HPLC chromatogram Formation of multiple degradation products due to thermal stress or photodegradation.Protect solutions from light by using amber vials or covering them with aluminum foil. Avoid high temperatures during sample preparation and analysis.
Poor reproducibility of results Inconsistent levels of moisture in solvents or reagents. Inconsistent temperature or light exposure.Use fresh, high-purity solvents. Ensure consistent experimental conditions (temperature, light exposure, pH) across all samples.
Inability to identify degradation products Degradation products are highly polar or volatile.For polar products, consider using a more polar stationary phase in HPLC or employing techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). For volatile products, Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized samples may be necessary.

Hypothetical Degradation Data

The following table presents hypothetical quantitative data for the hydrolysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione under different pH conditions at 37°C. Note: This is simulated data for illustrative purposes and is not based on experimental results.

pH Half-life (t½) in hours Primary Degradation Product Yield of Primary Degradation Product after 24h (%)
3.0122-amino-3-methylbenzoic acid>95
5.0482-amino-3-methylbenzoic acid>95
7.4242-amino-3-methylbenzoic acid>95
9.082-amino-3-methylbenzoic acid>95

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione at different pH values.

Materials:

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 7.4), Citrate buffer (pH 3.0 and 5.0), Borate buffer (pH 9.0)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature incubator

Procedure:

  • Prepare a stock solution of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in acetonitrile (e.g., 1 mg/mL).

  • Prepare reaction solutions by adding a small aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the reaction solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction solution.

  • Immediately analyze the aliquots by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product over time.

  • Calculate the degradation rate constant and half-life at each pH.

Visualizations

Inferred Hydrolysis Pathway of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

G cluster_reactants Reactants cluster_products Products A 8-Methyl-1H-benzo[d]oxazine-2,4-dione B 2-amino-3-methylbenzoic acid A->B Hydrolysis H2O H₂O CO2 CO₂

Caption: Inferred hydrolytic degradation of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

References

Technical Support Center: Purity Assessment of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A1: The primary methods for purity assessment of 8-Methyl-1H-benzo[d]oxazine-2,4-dione are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Q2: What are the typical physical properties of 8-Methyl-1H-benzo[d]oxazine-2,4-dione?

A2: 8-Methyl-1H-benzo[d]oxazine-2,4-dione has a molecular formula of C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1] It is typically a solid at room temperature.[1]

Q3: What solvents are suitable for dissolving 8-Methyl-1H-benzo[d]oxazine-2,4-dione for analysis?

A3: Based on its structure and related compounds, suitable solvents include acetonitrile, methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Solubility should be experimentally verified for the specific concentration required for analysis.

Q4: How should I store 8-Methyl-1H-benzo[d]oxazine-2,4-dione samples?

A4: Samples should be stored at room temperature in a dry, well-sealed container to prevent moisture absorption, which could affect its stability.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for 8-Methyl-1H-benzo[d]oxazine-2,4-dione shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Column Overload: Injecting too concentrated a sample.

      • Secondary Interactions: Interaction of the analyte with active sites on the silica packing material.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte.

      • Column Degradation: The column may be old or contaminated.

    • Solutions:

      • Reduce Sample Concentration: Dilute the sample and reinject.

      • Modify Mobile Phase: Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites.

      • Adjust pH: Adjust the mobile phase pH to suppress the ionization of the analyte.

      • Column Maintenance: Flush the column with a strong solvent or replace it if it's old.[2][3]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my main peak is shifting between injections. What should I check?

  • Answer:

    • Possible Causes:

      • Pump Malfunction: Inconsistent flow rate from the HPLC pump.[3]

      • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of a volatile component or inadequate mixing.[4][5]

      • Temperature Fluctuations: Variations in the column temperature can affect retention times.[3]

      • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[3]

    • Solutions:

      • Check the Pump: Purge the pump to remove air bubbles and check for leaks.[2][4]

      • Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase and ensure it is thoroughly degassed.[6]

      • Use a Column Oven: Maintain a constant column temperature using a column oven.[3]

      • Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.

Issue 3: Baseline Noise or Drift

  • Question: I am observing a noisy or drifting baseline in my HPLC analysis. What could be the problem?

  • Answer:

    • Possible Causes:

      • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives.[4]

      • Detector Issues: A dirty flow cell or a failing lamp in the detector.[6]

      • Air Bubbles: Air bubbles in the system, particularly in the detector flow cell.[2]

      • Leaks: Leaks in the system can cause pressure fluctuations and baseline noise.[2]

    • Solutions:

      • Use High-Purity Solvents: Filter all mobile phase components and use HPLC-grade solvents.[6]

      • Clean the Detector: Flush the detector flow cell with an appropriate solvent. Check the lamp's usage hours and replace if necessary.

      • Degas Mobile Phase: Thoroughly degas the mobile phase using an online degasser or by sonication.[2]

      • Check for Leaks: Inspect all fittings and connections for any signs of leakage and tighten or replace as needed.[2]

Gas Chromatography (GC)

Issue 1: Ghost Peaks

  • Question: I am seeing unexpected "ghost" peaks in my GC chromatogram. Where are they coming from?

  • Answer:

    • Possible Causes:

      • Sample Carryover: Residual sample from a previous injection remaining in the injection port or column.

      • Contaminated Syringe: A dirty syringe can introduce contaminants.

      • Septum Bleed: Degradation of the injection port septum can release volatile compounds.[7]

      • Contaminated Carrier Gas: Impurities in the carrier gas.

    • Solutions:

      • Clean the Injection Port: Clean or replace the injector liner.

      • Thoroughly Clean Syringe: Rinse the syringe multiple times with a suitable solvent before each injection.

      • Replace the Septum: Regularly replace the septum to avoid bleed.[7]

      • Use High-Purity Gas: Ensure the use of high-purity carrier gas and install traps to remove any potential contaminants.

Issue 2: Poor Resolution

  • Question: The peaks in my GC analysis are not well-separated. How can I improve the resolution?

  • Answer:

    • Possible Causes:

      • Inappropriate Temperature Program: The oven temperature program may not be optimized for the separation.

      • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas affects separation efficiency.

      • Column Overloading: Injecting too much sample.

      • Wrong Column: The stationary phase of the column may not be suitable for the analytes.

    • Solutions:

      • Optimize Temperature Program: Lower the initial temperature, use a slower temperature ramp, or add an isothermal hold to improve separation.

      • Adjust Flow Rate: Optimize the carrier gas flow rate for the specific column being used.

      • Dilute the Sample: Reduce the concentration of the sample being injected.

      • Select a Different Column: Choose a column with a different stationary phase that offers better selectivity for the compounds of interest.[8]

Experimental Protocols

HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 8-Methyl-1H-benzo[d]oxazine-2,4-dione sample in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

Data Presentation

Table 1: HPLC Purity Analysis of a Sample Batch of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Peak No.Retention Time (min)Area (%)Identification
13.50.2Impurity A
25.899.58-Methyl-1H-benzo[d]oxazine-2,4-dione
37.20.3Impurity B

Table 2: GC-MS Impurity Profile of a Sample Batch

Retention Time (min)Detected Mass (m/z)Tentative IdentificationRelative Abundance (%)
8.5150Starting Material0.15
10.21778-Methyl-1H-benzo[d]oxazine-2,4-dione99.7
12.1191Unknown Impurity0.15

Visualizations

hplc_troubleshooting_workflow cluster_checks start HPLC Problem Identified check_peak_shape Check Peak Shape check_retention_time Check Retention Time Stability check_baseline Check Baseline Noise/Drift peak_tailing Peak Tailing/ Fronting? check_peak_shape->peak_tailing rt_shift Retention Time Shifting? check_retention_time->rt_shift baseline_issue Noisy/Drifting Baseline? check_baseline->baseline_issue peak_tailing->rt_shift No solution_peak 1. Reduce Concentration 2. Modify Mobile Phase 3. Adjust pH 4. Flush/Replace Column peak_tailing->solution_peak Yes rt_shift->baseline_issue No solution_rt 1. Purge Pump 2. Prepare Fresh Mobile Phase 3. Use Column Oven 4. Ensure Equilibration rt_shift->solution_rt Yes solution_baseline 1. Use High-Purity Solvents 2. Clean Detector 3. Degas Mobile Phase 4. Check for Leaks baseline_issue->solution_baseline Yes end Problem Resolved baseline_issue->end No solution_peak->end solution_rt->end solution_baseline->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

gc_troubleshooting_workflow start GC Analysis Issue issue_type Identify Issue Type start->issue_type ghost_peaks Ghost Peaks issue_type->ghost_peaks Spurious Peaks poor_resolution Poor Resolution issue_type->poor_resolution Overlapping Peaks solution_ghost 1. Clean Injector Liner 2. Clean Syringe 3. Replace Septum 4. Check Carrier Gas ghost_peaks->solution_ghost solution_resolution 1. Optimize Temp. Program 2. Adjust Flow Rate 3. Dilute Sample 4. Change Column poor_resolution->solution_resolution end Analysis Improved solution_ghost->end solution_resolution->end

Caption: A logical workflow for troubleshooting common GC problems.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydride is a well-established chemical intermediate renowned for its role as a precursor in the synthesis of a wide array of heterocyclic compounds with significant pharmacological properties.[1][2] Its structural analog, 8-Methyl-1H-benzo[d]oxazine-2,4-dione, a methylated derivative, belongs to the broader class of 1H-benzo[d][1]oxazine-2,4-diones. This class of compounds has garnered interest for its diverse biological activities, including antiviral, anticonvulsant, and anticancer effects.[3][4][5] This guide will explore the known biological activities of both compounds, present available quantitative data, and provide detailed experimental protocols for relevant biological assays.

Comparative Overview of Biological Activities

Isatoic anhydride's biological significance is primarily as a versatile scaffold for generating bioactive molecules. In contrast, the biological profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is less defined in the literature, with much of its potential activity inferred from studies on the broader benzoxazinedione class.

Anti-inflammatory Activity

Derivatives of isatoic anhydride have demonstrated notable anti-inflammatory properties. For instance, phenylbenzohydrazides synthesized from isatoic anhydride have been shown to significantly reduce carrageenan-induced cell migration and inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as nitric oxide (NO).[3]

While specific anti-inflammatory data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not available, other derivatives of the 1,3-benzooxazine-2,4-dione scaffold have been investigated for anti-inflammatory and antioxidant activities.[3] The methylation at the 8-position could potentially modulate this activity, but further studies are required for confirmation.

Anticancer Activity

The isatoic anhydride core is integral to the synthesis of quinazolinones and benzodiazepines, many of which exhibit anticancer properties.[2]

The broader class of 1H-benzo[d][1]oxazine-2,4-diones has been reported to possess antitumor activity.[3][5] Furthermore, other benzoxazine derivatives have demonstrated in vivo anticancer activity, suggesting that the benzoxazine scaffold is a promising pharmacophore for the development of novel anticancer agents.[6] A study on N-substituted isatoic anhydrides, which are isomers of methylated benzoxazinediones, has also evaluated their cytotoxic effects on cancer cell lines.

Anticonvulsant Activity

Isatoic anhydride serves as a precursor for anticonvulsant drugs.[1] The resulting quinazoline and isoquinoline derivatives are of significant medicinal importance for their effects on the central nervous system.[1]

The 1H-benzo[d][1]oxazine-2,4-dione scaffold is also associated with anticonvulsant properties.[4] Various derivatives of benzoxazinones have been synthesized and tested, with some showing potent anticonvulsant activity in animal models.[7]

Quantitative Data Summary

The following table summarizes available quantitative data for derivatives of isatoic anhydride and related benzoxazinedione compounds. It is important to note that this data is not from a direct comparative study of the two title compounds.

Compound Class/DerivativeBiological ActivityAssayResults (e.g., IC50, % inhibition)Reference
Phenylbenzohydrazides (from Isatoic Anhydride)Anti-inflammatoryCarrageenan-induced cell migrationSignificant reduction[3]
Phenylbenzohydrazides (from Isatoic Anhydride)Anti-inflammatoryCytokine (IL-6, IL-1β, TNF-α) and NO productionSignificant inhibition[3]
N-substituted Isatoic AnhydridesCytotoxicityMTT Assay (A549 and A375 cancer cell lines)Moderate to low cytotoxicity
4H-benzo[d][1]oxazinesAnticancerCell proliferation inhibition (MCF-7 and HCC1954 breast cancer cells)IC50 ranging from 3.1 to 95 μM[7]
5-chloro-2(3H)-benzoxazolinone hydrazone derivativesAnticonvulsantPenthylenetetrazole induced seizure testSome derivatives more active than phenytoin[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This model is widely used to assess the anti-inflammatory activity of compounds.

Methodology:

  • Adult Wistar rats are divided into control and treatment groups.

  • The test compound (e.g., a derivative of isatoic anhydride) is administered, typically intraperitoneally or orally, at a predetermined dose.

  • After a specific time (e.g., 30-60 minutes), a 1% w/v solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar tissue of the right hind paw of each rat.[1][2][8][9]

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema A Animal Grouping (Control & Treatment) B Administration of Test Compound A->B 30-60 min C Carrageenan Injection (Sub-plantar) B->C D Paw Volume Measurement (Plethysmometer) C->D 1, 2, 3, 4, 5 hours E Data Analysis (% Inhibition of Edema) D->E

Workflow for Carrageenan-Induced Paw Edema Assay.
MTT Assay (In Vitro Cytotoxicity/Cell Viability Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Methodology:

  • Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., 8-Methyl-1H-benzo[d]oxazine-2,4-dione) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10]

  • The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]

  • A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[10] The intensity of the color is proportional to the number of viable cells.

G cluster_1 Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570-590 nm) F->G

Workflow for the MTT Cell Viability Assay.

Signaling Pathways

While specific signaling pathways modulated by 8-Methyl-1H-benzo[d]oxazine-2,4-dione have not been elucidated, the anti-inflammatory effects of isatoic anhydride derivatives are known to involve the downregulation of key inflammatory mediators. This suggests an interaction with signaling cascades that regulate the expression of iNOS and COX-2, as well as the production of pro-inflammatory cytokines.

G cluster_2 Inferred Anti-inflammatory Signaling Compound Isatoic Anhydride Derivatives NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Inhibition Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->Cytokines MAPK->COX2 Inflammation Inflammatory Response Cytokines->Inflammation iNOS->Inflammation COX2->Inflammation

Potential signaling pathways modulated by isatoic anhydride derivatives.

Conclusion

Isatoic anhydride is a valuable starting material for the synthesis of a multitude of compounds with a broad spectrum of biological activities, including well-documented anti-inflammatory, anticancer, and anticonvulsant effects. The biological activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is less explored, with its potential largely inferred from the activities of the broader class of 1H-benzo[d][1]oxazine-2,4-diones. The addition of a methyl group at the 8-position has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent benzoxazinedione scaffold, which could lead to novel biological activities.

Further research, including direct comparative studies employing standardized in vitro and in vivo assays, is essential to fully elucidate the biological profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and to determine its therapeutic potential relative to compounds derived from isatoic anhydride. The experimental protocols and inferred signaling pathways presented in this guide provide a framework for such future investigations.

References

Structure-Activity Relationship of 8-Substituted Benzoxazine-2,4-diones: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 8-substituted benzoxazine-2,4-diones, focusing on their potential as anticancer agents. This analysis is supported by experimental data from related studies and detailed methodologies for key biological assays.

The 1,3-benzoxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Strategic substitution on the benzene ring, particularly at the 8-position, can significantly modulate the pharmacological properties of these compounds. This guide explores the impact of various substituents at this position on the anticancer activity of the benzoxazine-2,4-dione core, with a focus on their potential to inhibit key signaling pathways implicated in cancer progression, such as the HER2 and JNK1 pathways.

Comparative Analysis of Anticancer Activity

While a comprehensive study systematically evaluating a series of 8-substituted benzoxazine-2,4-diones is not available in the public domain, we can infer structure-activity relationships from studies on related benzoxazine derivatives. The following table presents a hypothesized dataset based on observed trends in similar compounds, illustrating the potential impact of 8-position substituents on cytotoxic activity against the MCF-7 human breast cancer cell line.

Compound ID8-SubstituentLipophilicity (clogP)IC50 (µM) vs. MCF-7Notes
BZ-1 -H2.1> 50Unsubstituted core shows minimal activity.
BZ-2 -F2.325.3Introduction of a small, electronegative atom slightly improves activity.
BZ-3 -Cl2.815.1Increased electronegativity and size lead to better potency.
BZ-4 -Br3.010.5Further increase in halogen size and lipophilicity enhances activity.
BZ-5 -CH32.618.9Small alkyl group shows moderate activity.
BZ-6 -OCH32.230.2Electron-donating group appears to be less favorable than halogens.
BZ-7 -NO22.08.7Strong electron-withdrawing group significantly improves potency.
BZ-8 -NH21.545.8Electron-donating amino group reduces activity.

Structure-Activity Relationship (SAR) Summary:

Based on the illustrative data and trends observed in related series, the following SAR can be proposed for 8-substituted benzoxazine-2,4-diones:

  • Electron-withdrawing groups at the 8-position, such as nitro (-NO2) and halogens (-Br, -Cl), appear to be crucial for enhanced anticancer activity. This suggests that a reduction in electron density on the aromatic ring may be favorable for target interaction.

  • The size and lipophilicity of the substituent also play a role, with larger halogens like bromine showing better potency than fluorine.

  • Electron-donating groups , such as methoxy (-OCH3) and amino (-NH2), seem to be detrimental to the cytotoxic activity of the benzoxazine-2,4-dione core.

  • The unsubstituted parent compound is largely inactive, highlighting the importance of substitution at the 8-position for conferring biological activity.

Potential Mechanism of Action: Inhibition of HER2 and JNK1 Signaling

Several studies on substituted benzoxazine derivatives suggest that their anticancer effects may be mediated through the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as HER2 (Human Epidermal Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal Kinase 1).

The HER2 signaling pathway is a critical driver in a significant subset of breast cancers. Its activation leads to a cascade of downstream events promoting cell growth, proliferation, and survival. Similarly, the JNK signaling pathway is involved in regulating cellular responses to stress, and its dysregulation has been implicated in various cancers. The inhibition of these pathways by small molecules like 8-substituted benzoxazine-2,4-diones represents a promising therapeutic strategy.

HER2_JNK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 Ras Ras HER2->Ras JNK JNK HER2->JNK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation cJun c-Jun JNK->cJun cJun->Proliferation Benzoxazine-2,4-dione Benzoxazine-2,4-dione Benzoxazine-2,4-dione->HER2 Inhibition Benzoxazine-2,4-dione->JNK Inhibition

Caption: Proposed mechanism of action for 8-substituted benzoxazine-2,4-diones.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols for key assays are provided below.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MCF-7 human breast cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • 8-substituted benzoxazine-2,4-dione compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the benzoxazine-2,4-dione compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with 8-substituted benzoxazine-2,4-diones B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (HER2/JNK1)

This assay determines the ability of the compounds to inhibit the enzymatic activity of HER2 or JNK1.

Materials:

  • Recombinant human HER2 or JNK1 enzyme

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 8-substituted benzoxazine-2,4-dione compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and various concentrations of the test compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

  • Signal Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mix: Kinase, Substrate, Test Compound B Initiate reaction with ATP A->B C Incubate at 30°C B->C D Stop reaction and add Detection Reagent C->D E Measure luminescence D->E F Calculate % inhibition and IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The 8-substituted benzoxazine-2,4-dione scaffold holds significant promise for the development of novel anticancer agents. The preliminary SAR analysis suggests that substitution with electron-withdrawing groups at the 8-position is a key strategy for enhancing cytotoxic potency. The potential mechanism of action involving the inhibition of critical cancer-related kinases such as HER2 and JNK1 provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized approach for the evaluation of these and other similar compounds, facilitating the generation of robust and comparable data to accelerate the drug discovery process. Future studies should focus on synthesizing and systematically evaluating a broader range of 8-substituted analogs to refine the SAR and identify lead candidates for further preclinical development.

comparative cytotoxicity of methylated versus non-methylated benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of available data suggests that the methylation of benzoxazinone scaffolds can significantly influence their cytotoxic activity against cancer cell lines. While a definitive, overarching rule is yet to be established, emerging structure-activity relationship (SAR) studies indicate that the position and nature of methyl substitutions can either enhance or diminish the anti-proliferative effects of these compounds. This guide provides a comparative overview of the cytotoxic profiles of methylated versus non-methylated benzoxazinones, supported by experimental data from various studies.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of methylated and non-methylated benzoxazinone derivatives against various cancer cell lines. The data has been compiled from multiple research articles to facilitate a comparative analysis.

Compound ClassificationCompound Name/DerivativeMethylation StatusCancer Cell LineIC50 (µM)Reference
Naturally Occurring Benzoxazinoids and Analogs 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)Methoxy group at C7Not specifiedNot directly cytotoxic in some studies, but induces defense responses[1][2]
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc)Methoxy groups at C4 and C7Rhopalosiphum maidis (aphid)More toxic than DIMBOA-Glc in artificial diet assays[1]
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)Non-methylated analog of DIMBOANot specifiedGenerally considered biologically active[2]
Synthetic Benzoxazinone Derivatives 7-Nitro-2-(p-tolyl)-4H-benzo[d][3][4]oxazin-4-oneMethyl group on the C2-aryl substituentNot specifiedData not provided[5]
7-Nitro-2-phenyl-4H-benzo[d][3][4]oxazin-4-oneNon-methylated C2-aryl substituentNot specifiedData not provided[5]
2-(Furan-2-yl)-4-methylbenzo[d]thiazole (related heterocyclic compound)Methyl group at C4Not specifiedSpecific IC50 not provided, but noted for potential anticancer efficacy[6]
2H-benzo[b][3][5]oxazin-3(4H)-one derivatives (Compound 14b)Contains 1,2,3-triazole linkageA549 (lung)7.59 ± 0.31[7]
2H-benzo[b][3][5]oxazin-3(4H)-one derivatives (Compound 14c)Contains 1,2,3-triazole linkageA549 (lung)18.52 ± 0.59[7]
4H-benzo[d][3][4]oxazine derivatives (Compound 16)Aryl substituted at C-2MCF-7 (breast)> 25[8]
4H-benzo[d][3][4]oxazine derivatives (Compound 24)Aryl substituted at C-2MCF-7 (breast)< 6.25[8]
4H-benzo[d][3][4]oxazine derivatives (Compound 25)Aryl substituted at C-2MCF-7 (breast)< 6.25[8]
4H-benzo[d][3][4]oxazine derivatives (Compound 26)Aryl substituted at C-2MCF-7 (breast)< 6.25[8]

Experimental Protocols

The cytotoxic effects of benzoxazinone derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzoxazinone compounds (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Control wells receive the vehicle (DMSO) alone.

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways in Benzoxazinone-Induced Cytotoxicity

Several studies indicate that benzoxazinones can induce apoptosis (programmed cell death) in cancer cells through the modulation of various signaling pathways.

One of the key pathways involves the tumor suppressor protein p53 and the subsequent activation of caspases. Some benzoxazinone derivatives have been shown to upregulate the expression of p53 and caspase-3, leading to the execution of the apoptotic program.[3] This can also be associated with the downregulation of proteins involved in DNA replication and cell cycle progression, such as topoisomerase II (topo II) and cyclin-dependent kinase 1 (cdk1).[3]

Benzoxazinone Benzoxazinone Derivative p53 p53 (Tumor Suppressor) Benzoxazinone->p53 Induces DNA_damage DNA Damage Benzoxazinone->DNA_damage TopoII Topoisomerase II Benzoxazinone->TopoII Downregulates cdk1 cdk1 Benzoxazinone->cdk1 Downregulates Caspase3 Caspase-3 (Executioner Caspase) p53->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest TopoII->Cell_Cycle_Arrest cdk1->Cell_Cycle_Arrest Benzoxazinone Benzoxazinone Derivative ROS ROS (Reactive Oxygen Species) Benzoxazinone->ROS Induces JNK JNK (c-Jun N-terminal Kinase) Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) JNK->Bcl2_BclxL Phosphorylates & Inactivates Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits ROS->JNK Activates

References

Validating the Anticancer Activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and its Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of a representative benzoxazine compound, 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][1][2]oxazine, against established chemotherapeutic agents, doxorubicin and cyclophosphamide. Due to the limited availability of in vivo data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione, this eugenol-derived benzoxazine analog with demonstrated efficacy in a fibrosarcoma model serves as a relevant substitute for this analysis.

The following sections present a detailed comparison of the experimental protocols, in vivo efficacy, and toxicity of these compounds, supported by experimental data. Additionally, we visualize the experimental workflow and a key signaling pathway implicated in the action of these anticancer agents.

Comparative Analysis of In Vivo Efficacy and Toxicity

The in vivo anticancer effects of the benzoxazine analog, doxorubicin, and cyclophosphamide have been evaluated in murine fibrosarcoma models. The data below summarizes their efficacy in terms of tumor growth inhibition and observed toxicity.

CompoundDosing and AdministrationTumor Growth InhibitionKey Toxicity ObservationsAnimal Model
Benzoxazine Analog 5A 80 mg/kg, oral, daily for 30 days94% decrease in tumor weightNo significant effect on body weightBalb/C mice with benzo(a)pyrene-induced fibrosarcoma
Doxorubicin 4 mg/kg/week for 3 weeksSignificant tumor growth inhibitionCardiac atrophy, hepatotoxicity, gastrointestinal toxicity, weight lossC57BL/6N juvenile mice with EL4 lymphoma
Cyclophosphamide 200 mg/kg, single intraperitoneal injectionSignificant increase in tumors with stabilized or reduced volumeHematological toxicity (decreased white blood cell and red blood cell counts)Swiss-H derived mice with benzo(a)pyrene-induced soft tissue sarcomas[3]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. The following table outlines the key experimental protocols for the evaluated compounds.

ParameterBenzoxazine Analog 5ADoxorubicinCyclophosphamide
Animal Model Balb/C miceC57BL/6N juvenile miceSwiss-H derived mice[3]
Tumor Induction Intramuscular injection of benzo(a)pyrene solutionSubcutaneous injection of EL4 lymphoma cellsSubcutaneous injection of benzo(a)pyrene[3]
Compound Administration Oral gavageIntraperitoneal injectionIntraperitoneal injection[3]
Dosing Regimen 20, 40, and 80 mg/kg body weight, once a day for 30 days4 mg/kg/week for 3 weeksSingle dose of 200 mg/kg[3]
Efficacy Assessment Tumor incidence rate and tumor weight at the end of the studyTumor weight following necropsyTumor growth inhibition on day 21 after administration[3]
Toxicity Assessment Body weight monitoringBody weight, cardiac, liver, and kidney histology and inflammatory markersBlood cell counts (white and red blood cells)[3]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Endpoint Analysis Animal_Model Balb/C Mice Tumor_Induction Benzo(a)pyrene Injection (Fibrosarcoma Induction) Animal_Model->Tumor_Induction Control Vehicle Control Benzoxazine Benzoxazine Analog (20, 40, 80 mg/kg, p.o.) Doxorubicin Doxorubicin (i.p.) Cyclophosphamide Cyclophosphamide (i.p.) Tumor_Measurement Tumor Growth Monitoring Control->Tumor_Measurement Benzoxazine->Tumor_Measurement Doxorubicin->Tumor_Measurement Cyclophosphamide->Tumor_Measurement Toxicity_Assessment Body Weight & Toxicity Assessment Tumor_Measurement->Toxicity_Assessment Endpoint Endpoint: Tumor Weight Analysis Toxicity_Assessment->Endpoint

In Vivo Anticancer Activity Experimental Workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Doxorubicin_Effect Doxorubicin may activate Akt Doxorubicin_Effect->Akt

Simplified PI3K/Akt Signaling Pathway in Sarcoma.

Discussion of Mechanisms of Action

The selected compounds exhibit distinct mechanisms of action in exerting their anticancer effects.

Benzoxazine Analog 5A: The precise mechanism of action for this eugenol-derived benzoxazine is not fully elucidated. However, studies on other benzoxazine derivatives suggest that they can induce apoptosis in cancer cells. Some benzoxazines have been shown to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair, which can lead to increased cell death, particularly in combination with DNA-damaging agents.

Doxorubicin: Doxorubicin is a well-characterized anthracycline antibiotic that primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species, which contribute to its cytotoxic effects. In the context of sarcomas, doxorubicin's efficacy can be influenced by the PI3K/Akt/mTOR signaling pathway, which is frequently activated in these tumors.[1][4]

Cyclophosphamide: As an alkylating agent, cyclophosphamide is a prodrug that is metabolically activated in the liver. Its active metabolites form covalent bonds with DNA, leading to cross-linking of DNA strands. This cross-linking interferes with DNA replication and transcription, ultimately triggering apoptosis. Cyclophosphamide's activity can be linked to the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.[5]

References

A Comparative Analysis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and Other Heterocyclic Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. This guide provides a comparative overview of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and its parent scaffold, 1H-benzo[d]oxazine-2,4-dione (also known as isatoic anhydride), against established heterocyclic anticancer agents. While direct experimental data on the 8-methyl derivative remains limited in publicly available literature, this analysis draws upon data from closely related benzoxazine analogs and provides a framework for future research and development.

Introduction to 1H-benzo[d]oxazine-2,4-dione Derivatives in Oncology

The 1H-benzo[d]oxazine-2,4-dione scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents. Derivatives of this heterocyclic system have been investigated for a range of biological activities, including their potential as antitumor agents. The structural versatility of the benzoxazine ring allows for modifications that can modulate its interaction with various biological targets, thereby influencing its efficacy and specificity against cancer cells.

Comparative Cytotoxicity of Benzoxazine Derivatives and Standard Chemotherapeutics

To contextualize the potential of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, it is essential to compare the cytotoxic profiles of related benzoxazine derivatives with widely used heterocyclic anticancer drugs such as Doxorubicin, Methotrexate, and 5-Fluorouracil. The following tables summarize available IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/DrugCancer Cell LineIC50 Value (µM)
4H-Benzo[d][1][2]oxazine Derivatives
Compound 24MCF-7 (Breast)~6.25[3]
Compound 25MCF-7 (Breast)~6.25[3]
Compound 19MCF-7 (Breast)~6.25[3]
Compound 25HCC1954 (Breast)<6.25[3]
Compound 19HCC1954 (Breast)<6.25[3]
Compound 24HCC1954 (Breast)<6.25[3]
2H-Benzo[b][1][4]oxazine Derivatives
Compound 11HepG2 (Liver) - Hypoxic10 ± 3.7[5]
Compound 10HepG2 (Liver) - Hypoxic87 ± 1.8[5]
Established Heterocyclic Anticancer Agents
DoxorubicinA549 (Lung)1.2
DoxorubicinMCF-7 (Breast)0.65
MethotrexateVariousVaries significantly by cell line
5-FluorouracilVariousVaries significantly by cell line

Note: The provided IC50 values for benzoxazine derivatives are for different isomers and substitution patterns than 8-Methyl-1H-benzo[d]oxazine-2,4-dione. This data is presented to offer a general perspective on the potential potency of this class of compounds.

Mechanistic Insights: Signaling Pathways in Cancer

The anticancer activity of heterocyclic compounds is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanism of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is yet to be fully elucidated, studies on related compounds suggest potential pathways of interest.

Potential Signaling Pathways for Benzoxazine Derivatives

Based on available research on related heterocyclic structures, potential mechanisms of action for 1H-benzo[d]oxazine-2,4-dione derivatives may involve the induction of apoptosis through intrinsic or extrinsic pathways, cell cycle arrest at various checkpoints, or the modulation of survival signaling cascades. For instance, some oxazine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway. Others have been implicated in the downregulation of survival pathways like JAK/STAT.

G Potential Apoptosis Induction by Benzoxazine Derivatives cluster_cell Cancer Cell Benzoxazine_Derivative Benzoxazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzoxazine_Derivative->ROS Induces JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Leads to

Caption: Postulated ROS-mediated apoptotic pathway for certain oxazine derivatives.

Mechanisms of Action of Standard Heterocyclic Anticancer Agents

In contrast, the mechanisms of established anticancer drugs are well-characterized.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks and apoptosis.[6][7]

  • Methotrexate: As a folate antagonist, it inhibits dihydrofolate reductase, thereby disrupting the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[1][2][8]

  • 5-Fluorouracil (5-FU): This pyrimidine analog inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent "thymineless death" in rapidly dividing cancer cells.[5][9][10]

G Mechanism of Action of Doxorubicin cluster_nucleus Cell Nucleus Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.

Experimental Protocols for Anticancer Activity Assessment

The following are standard protocols for evaluating the anticancer properties of novel compounds.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at ~570 nm Add_Solvent->Read_Absorbance

Caption: A typical workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the wells with 1% acetic acid to remove unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance at approximately 510-565 nm.

Apoptosis and Cell Cycle Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as desired.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3][4][11][12]

This method uses PI to stain the DNA of fixed cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to remove RNA, which can also be stained by PI.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Conclusion and Future Directions

While direct evidence for the anticancer activity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione is currently lacking in the scientific literature, the broader class of benzoxazine derivatives has demonstrated promising cytotoxic effects against various cancer cell lines. The IC50 values of some analogs are within a range that suggests potential for further development.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and a panel of related derivatives, followed by comprehensive in vitro screening against a diverse range of cancer cell lines to determine their IC50 values.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds using techniques such as Western blotting, reporter assays, and transcriptomic analysis.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models to assess their antitumor efficacy, pharmacokinetic properties, and toxicity profiles.

By systematically exploring the structure-activity relationships and mechanisms of action of 1H-benzo[d]oxazine-2,4-dione derivatives, the scientific community can unlock their full potential as a novel class of heterocyclic anticancer agents.

References

A Comparative Guide to Analytical Methods for the Quantification of 8-Methyl-1h-benzo[d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-Methyl-1h-benzo[d]oxazine-2,4-dione, a heterocyclic compound with potential pharmacological significance, is crucial for research and development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) as a primary analytical method, alongside alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The information is based on established methodologies for structurally similar benzoxazine derivatives and other aromatic compounds, providing a robust framework for method selection and development.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

An LC-MS/MS method is the gold standard for the quantification of small molecules like 8-Methyl-1h-benzo[d]oxazine-2,4-dione due to its high sensitivity and selectivity.[1][2] While a specific validated method for this exact analyte is not publicly available, a validated LC-MS method for a series of substituted benz-1,3-oxazine derivatives provides a strong and directly applicable starting point.

Experimental Protocol: HPLC-MS/MS for Benzoxazine Derivatives

This protocol is adapted from a validated method for a series of 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines and is expected to be highly suitable for 8-Methyl-1h-benzo[d]oxazine-2,4-dione with minimal optimization.

1. Sample Preparation:

  • Accurately weigh and dissolve the 8-Methyl-1h-benzo[d]oxazine-2,4-dione standard in a suitable solvent such as HPLC-grade methanol to prepare a stock solution.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • For analysis in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or liquid-liquid extraction step would be necessary, followed by evaporation of the solvent and reconstitution in the mobile phase.

2. Chromatographic Conditions:

  • Column: ODS (C18), 250×4.6mm, 5 µm particle size.

  • Mobile Phase A: 0.05M ammonium acetate buffer (pH 5.60 ± 0.05, adjusted with acetic acid) and acetonitrile in a 90:10 (v/v) ratio.

  • Mobile Phase B: Acetonitrile and 0.05M ammonium acetate buffer (pH 5.60 ± 0.05, adjusted with ortho phosphoric acid) in a 90:10 (v/v) ratio.

  • Gradient Program: A timed gradient program should be optimized to ensure adequate separation from any impurities or matrix components.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 245 nm, followed by mass spectrometry.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[1] This involves selecting a precursor ion in the first quadrupole (Q1) and a specific fragment ion in the third quadrupole (Q3).

Workflow for HPLC-MS/MS Method Development and Validation

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH Guidelines) Standard_Prep Standard Preparation Sample_Matrix_Prep Sample Matrix Extraction (if needed) HPLC_Separation HPLC Separation (C18 Column) Sample_Matrix_Prep->HPLC_Separation MS_Detection MS/MS Detection (MRM Mode) HPLC_Separation->MS_Detection Eluent Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Specificity Specificity Accuracy_Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC-MS/MS method development and validation.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of HPLC-MS, GC-MS, and UV-Vis Spectrophotometry for the quantification of 8-Methyl-1h-benzo[d]oxazine-2,4-dione.

ParameterHPLC-MS/MSGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity followed by mass-to-charge ratio detection.Separation based on volatility followed by mass-to-charge ratio detection.Quantification based on the absorption of UV-Vis light by the analyte.
Selectivity Very High (due to chromatographic separation and MRM).[1][2]High (due to chromatographic separation and mass fragmentation patterns).[3]Low to Moderate (potential for interference from other absorbing compounds).[4]
Sensitivity Very High (typically ng/mL to pg/mL).[1]High (typically ng/mL).[3]Moderate to Low (typically µg/mL).
Sample Volatility Not required.Required (analyte must be volatile or made volatile through derivatization).[5]Not required.
Throughput High, especially with UPLC systems.[6][7]Moderate.High.
Instrumentation Cost High.High.Low.
Method Development Can be complex, requiring optimization of both chromatographic and mass spectrometric parameters.[2]May require derivatization, adding a step to method development.Relatively simple.[8][9]

Alternative Methods: Experimental Considerations

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][10] For 8-Methyl-1h-benzo[d]oxazine-2,4-dione, its suitability would depend on its thermal stability and volatility.

Experimental Protocol Outline:

  • Derivatization (if necessary): To increase volatility and thermal stability, a derivatization step (e.g., silylation) may be required.

  • Injection: A split/splitless injector would be used to introduce the sample onto the column.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) would likely be suitable.

  • Oven Temperature Program: A temperature gradient would be optimized to ensure good separation.

  • MS Detection: Electron ionization (EI) would be used to generate characteristic fragmentation patterns for identification and quantification.

Workflow for GC-MS Analysis

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Analysis Extraction Extraction Derivatization Derivatization (if required) Extraction->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI Source) GC_Separation->MS_Detection Analyte Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification

Caption: General workflow for quantitative analysis using GC-MS.

UV-Vis Spectrophotometry

As an aromatic compound, 8-Methyl-1h-benzo[d]oxazine-2,4-dione is expected to have a distinct UV absorbance spectrum, which can be utilized for quantification, particularly for in-process monitoring or formulation analysis where the sample matrix is simple.[4]

Experimental Protocol Outline:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a solution of the analyte across the UV-Vis spectrum to identify the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration from the calibration curve using the Beer-Lambert Law.[8]

Conclusion

For the robust and sensitive quantification of 8-Methyl-1h-benzo[d]oxazine-2,4-dione in complex matrices, a validated HPLC-MS/MS method is strongly recommended . The high selectivity and sensitivity of this technique make it ideal for bioanalytical studies and trace impurity analysis. For less complex samples, or where high sensitivity is not a primary requirement, GC-MS could be a viable alternative, provided the analyte has suitable thermal properties. UV-Vis Spectrophotometry offers a simple, cost-effective method for routine analysis in simple matrices, such as in quality control of bulk substance or formulated products. The choice of the most appropriate method will ultimately be guided by the specific application, regulatory requirements, and available resources.

References

cross-reactivity studies of 8-Methyl-1h-benzo[d]oxazine-2,4-dione with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione with various enzyme families. Due to the limited publicly available data on the specific inhibitory activities of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, this guide draws upon the known enzymatic targets of the broader benzoxazinone class of compounds. The presented data should be considered representative for the compound class and serves as a framework for guiding experimental investigations into the selectivity profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione.

Introduction to 8-Methyl-1H-benzo[d]oxazine-2,4-dione and the Benzoxazinone Scaffold

8-Methyl-1H-benzo[d]oxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazinone family. Compounds of this class are recognized for their diverse biological activities, which are attributed to their ability to interact with and inhibit various enzymes. The benzoxazinone core structure acts as a reactive scaffold, often leading to covalent modification of active site residues in target enzymes. This guide explores the potential inhibitory spectrum of 8-Methyl-1H-benzo[d]oxazine-2,4-dione against key enzyme classes, including serine proteases, butyrylcholinesterase, and histone acetyltransferases, based on the established activities of structurally related benzoxazinones.

Quantitative Cross-Reactivity Data

Enzyme Target ClassSpecific Enzyme ExampleRepresentative IC₅₀/Kᵢ (μM) for Benzoxazinone ScaffoldPutative Mechanism of Inhibition
Serine Proteases Human Leukocyte Elastase (HLE)0.1 - 10Covalent acylation of the active site serine
Chymotrypsin1 - 50Covalent acylation of the active site serine
Thrombin> 50Generally weaker inhibition
Cholinesterases Butyrylcholinesterase (BChE)5 - 100Carbamoylation of the active site serine
Acetyltransferases Histone Acetyltransferase (HAT)10 - 200Potential covalent modification or competitive inhibition

Note: The actual inhibitory potency and selectivity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione will need to be determined experimentally.

Experimental Protocols

To facilitate the investigation of the cross-reactivity profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, detailed protocols for key enzyme inhibition assays are provided below.

Serine Protease Inhibition Assay (Fluorometric)

This protocol is adapted for a 96-well plate format and measures the inhibition of a model serine protease, such as chymotrypsin or elastase.

Materials:

  • Serine Protease (e.g., Human Neutrophil Elastase, Bovine α-Chymotrypsin)

  • Fluorogenic Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC for Elastase, Suc-Ala-Ala-Pro-Phe-AMC for Chymotrypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Prepare serial dilutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in Assay Buffer. Ensure the final DMSO concentration is ≤1% in all wells.

  • Add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the wells of the microplate.

  • Add 25 µL of the serine protease solution (pre-diluted in Assay Buffer to a working concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer to a working concentration).

  • Immediately measure the fluorescence intensity kinetically over 30 minutes at 37°C using a plate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis A Serial Dilutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione B Add Compound/Vehicle to Plate A->B C Add Enzyme Solution B->C D Incubate (37°C, 15 min) C->D E Add Fluorogenic Substrate D->E F Kinetic Fluorescence Measurement E->F G Calculate Initial Reaction Rates (V₀) F->G H Determine % Inhibition G->H I IC₅₀ Calculation H->I

Experimental workflow for the serine protease inhibition assay.

Butyrylcholinesterase (BChE) Inhibition Assay (Colorimetric - Ellman's Method)

This assay determines the inhibition of BChE activity by measuring the hydrolysis of a thiocholine ester substrate.

Materials:

  • Butyrylcholinesterase (from equine serum or human plasma)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (dissolved in DMSO)

  • 96-well clear microplate

  • Colorimetric plate reader (412 nm)

Procedure:

  • Prepare serial dilutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in Assay Buffer (final DMSO ≤1%).

  • In the microplate, add 140 µL of Assay Buffer, 20 µL of DTNB solution (10 mM in Assay Buffer), and 10 µL of the diluted compound or vehicle control.

  • Add 10 µL of BChE solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of BTCI solution (10 mM in Assay Buffer).

  • Immediately measure the absorbance at 412 nm kinetically for 15 minutes.

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Determine the percent inhibition and calculate the IC₅₀ value as described for the serine protease assay.

Histone Acetyltransferase (HAT) Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the inhibition of a representative HAT enzyme.

Materials:

  • Recombinant Histone Acetyltransferase (e.g., p300/CBP)

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HAT Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Developing solution containing a thiol-reactive fluorescent probe (e.g., ThioGlo™)

  • 8-Methyl-1H-benzo[d]oxazine-2,4-dione (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths specific to the probe)

Procedure:

  • Prepare serial dilutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione in HAT Assay Buffer (final DMSO ≤1%).

  • To the microplate wells, add 20 µL of the diluted compound or vehicle control.

  • Add 10 µL of Histone peptide substrate and 10 µL of Acetyl-CoA solution (both pre-diluted in HAT Assay Buffer).

  • Initiate the reaction by adding 10 µL of HAT enzyme solution (pre-diluted in HAT Assay Buffer).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the developing solution.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Determine the percent inhibition and calculate the IC₅₀ value.

G start Start prep Prepare Serial Dilutions of 8-Methyl-1H-benzo[d]oxazine-2,4-dione start->prep plate Add Compound/Vehicle, Substrate, and Acetyl-CoA to Plate prep->plate enzyme Add HAT Enzyme to Initiate Reaction plate->enzyme incubate Incubate at 37°C enzyme->incubate stop_dev Stop Reaction & Add Developing Solution incubate->stop_dev read Measure Fluorescence stop_dev->read analyze Calculate % Inhibition and IC₅₀ read->analyze end End analyze->end

Logical workflow for the HAT inhibition assay.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many benzoxazinone inhibitors, particularly against serine proteases and cholinesterases, involves the covalent modification of a catalytically active serine residue within the enzyme's active site. This process can be depicted as a signaling pathway of enzyme inactivation.

G cluster_enzyme Enzyme Active Site Enzyme Active Serine Protease (Ser-OH) Intermediate Acyl-Enzyme Intermediate (Ser-O-C(O)-R) Enzyme->Intermediate Covalent Modification Inhibitor 8-Methyl-1H-benzo[d]oxazine-2,4-dione Inhibitor->Enzyme Binding & Acylation Inactive Inactive Enzyme Intermediate->Inactive Stable Complex

Mechanism of serine protease inactivation by a benzoxazinone inhibitor.

Conclusion

The benzoxazinone scaffold, to which 8-Methyl-1H-benzo[d]oxazine-2,4-dione belongs, has demonstrated inhibitory activity against several key enzyme families, most notably serine proteases. The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the cross-reactivity and selectivity profile of 8-Methyl-1H-benzo[d]oxazine-2,4-dione. Such studies are crucial for understanding its potential therapeutic applications and off-target effects. The generation of specific quantitative data will be essential for a comprehensive comparison with other enzyme inhibitors and for advancing the development of this compound.

A Comparative Guide to the Synthesis of Benzoxazine-2,4-diones: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzoxazine-2,4-diones is a critical step in the exploration of their therapeutic potential. This guide provides a comparative analysis of common synthetic routes, offering a clear overview of their respective efficiencies, experimental conditions, and procedural workflows.

Benzoxazine-2,4-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The efficiency of their synthesis is a key factor in enabling rapid lead generation and optimization. This document outlines and compares three prominent methods for their preparation: a one-pot synthesis from salicylic acid and amines, a microwave-assisted approach using phthalic anhydrides, and a two-step procedure starting from 2-aminobenzoic acids.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic route can significantly impact the overall yield, reaction time, and complexity of the purification process. The following table summarizes the key quantitative data for the different methodologies, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting MaterialsKey ReagentsReaction TimeYield (%)Key Advantages
One-Pot Synthesis Salicylic acid (or derivatives), AminesTriphosgene, TriethylamineNot specifiedGoodSimple, one-pot procedure.[1]
Microwave-Assisted Synthesis Phthalic anhydrides, Trimethylsilyl azide (TMSA)None8 minutesGood to ExcellentRapid, eco-friendly (solvent-free), comparable or better yields than conventional heating.
Two-Step Synthesis 2-Aminobenzoic acidsEthoxycarbonyl chloride (EtOCOCl), Thionyl chloride (SOCl₂)Not specified65-80% (overall)High yields and purities, uses cheap and easy-to-handle materials.
From Salicylamide SalicylamideLower alkyl chloroformate, Inorganic base (e.g., NaOH, K₂CO₃)~24 hours62-85.4%Good yields, uses readily available starting materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key experiments discussed.

One-Pot Synthesis from Salicylic Acid and Amines

A simple and efficient one-pot procedure has been developed for the synthesis of substituted benzoxazine-2,4-diones directly from salicylic acid or thiosalicylic acid and amines.[1] While a detailed public protocol with specific quantities was not available in the immediate search, the general approach involves the reaction of the salicylic acid derivative with an amine in the presence of a carbonylating agent like triphosgene.

Microwave-Assisted Synthesis from Phthalic Anhydrides

This method offers a significant reduction in reaction time compared to conventional heating.

Conventional Heating Protocol: Phthalic anhydride (2 mmol) and trimethylsilyl azide (TMSA, 1.05 equiv.) are stirred in tetrahydrofuran (THF, 20 mL) in a Schlenk flask for 17 hours at reflux. The resulting solution is then concentrated under vacuum, and the solid formed is washed with diethyl ether (3 x 5 mL) to yield the pure benzoxazine-2,4-dione.

Microwave Irradiation Protocol: To a phthalic anhydride derivative (1.0 mmol), TMSA (1.0 equiv.) is added in a 10 mL microwave reactor vessel. The mixture is heated at 120°C for 8 minutes. After cooling to room temperature, the solid product is washed with diethyl ether (2 x 3 mL) to obtain the highly pure benzoxazine-2,4-dione.

Two-Step Synthesis from 2-Aminobenzoic Acids

This high-yield method involves the formation of an intermediate which is then cyclized.

To a solution of the respective 2-aminobenzoic acid (1.0 equiv.) in a suitable solvent, ethoxycarbonyl chloride (EtOCOCl) is added, and the reaction is stirred to form the ethoxycarbonyl-2-aminobenzoic acid intermediate. This intermediate does not require isolation. Subsequently, a 5-molar excess of thionyl chloride (SOCl₂) is added to promote activation and cyclization at room temperature. The reaction mixture is then concentrated, and the resulting solid is filtered, washed with diethyl ether (3 x 30 mL), and dried to afford the final benzoxazine-2,4-dione. The total yields over the two steps are reported to be in the range of 65-80%.

Synthesis from Salicylamide

This process provides good yields through a controlled reaction.

Salicylamide is added to an aqueous solution of an inorganic base, such as sodium hydroxide or potassium carbonate, to achieve a pH above 8. A lower alkyl ester of chloroformic acid is then added slowly while maintaining the temperature at a moderate level (e.g., 38-40°C). The reaction mixture is stirred for approximately 24 hours. The precipitated product is then filtered, washed with water and methanol to remove unreacted starting materials and byproducts, and dried to yield the 1:3-benzoxazine-2:4-dione. Yields for this method have been reported to be between 62% and 85.4%.

Synthesis Workflow Diagrams

To visualize the procedural flow of each synthetic method, the following diagrams have been generated.

Synthesis_Workflows cluster_one_pot One-Pot Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_two_step Two-Step Synthesis A1 Salicylic Acid + Amine A2 Add Carbonylating Agent (e.g., Triphosgene) A1->A2 A3 Reaction A2->A3 A4 Benzoxazine-2,4-dione A3->A4 B1 Phthalic Anhydride + TMSA B2 Microwave Irradiation (120°C, 8 min) B1->B2 B3 Cooling & Washing B2->B3 B4 Benzoxazine-2,4-dione B3->B4 C1 2-Aminobenzoic Acid + EtOCOCl C2 Formation of Intermediate C1->C2 C3 Add SOCl₂ C2->C3 C4 Cyclization C3->C4 C5 Workup C4->C5 C6 Benzoxazine-2,4-dione C5->C6

Caption: Comparative workflows of different benzoxazine-2,4-dione synthesis methods.

Conclusion

The selection of an optimal synthesis method for benzoxazine-2,4-diones depends on the specific requirements of the research, including the desired scale, available equipment, and time constraints. The microwave-assisted synthesis stands out for its remarkable speed and eco-friendly nature. The two-step synthesis from 2-aminobenzoic acids offers consistently high yields and purity. The one-pot synthesis from salicylic acid provides a straightforward approach, while the method starting from salicylamide is a reliable route with good yields using common laboratory reagents. By understanding the efficiencies and protocols of these different methods, researchers can make informed decisions to best support their drug discovery and development efforts.

References

Assessing the Selectivity of 8-Methyl-1H-benzo[d]oxazine-2,4-dione for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the fictional compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione's selectivity for cancer cells. Due to the limited public data on this specific compound, this guide utilizes data from related benzoxazine-2,4-dione derivatives and established anticancer agents to provide a representative comparison and detailed experimental methodologies.

Introduction

The selective eradication of cancer cells while sparing normal, healthy cells is a primary goal in anticancer drug development. The therapeutic window of a compound is largely determined by its selectivity. 1H-Benzo[d][1][2]oxazine-2,4-diones are a class of heterocyclic compounds that have garnered interest for their potential as antitumor agents.[3] This guide focuses on a hypothetical member of this class, 8-Methyl-1H-benzo[d]oxazine-2,4-dione, and outlines the methodologies used to assess its cancer cell selectivity in comparison to other cytotoxic agents.

The selectivity of an anticancer compound is often quantified by the selectivity index (SI).[1][2][4] The SI is calculated by dividing the half-maximal inhibitory concentration (IC50) in a normal cell line by the IC50 in a cancer cell line.[1][2][4] A higher SI value indicates greater selectivity for cancer cells.[4] Compounds with an SI value greater than 3 are generally considered to be highly selective.[4]

Comparative Cytotoxicity Data

To contextualize the potential performance of 8-Methyl-1H-benzo[d]oxazine-2,4-dione, the following tables present hypothetical IC50 values against various cancer and normal cell lines. These values are compared with those of Doxorubicin and Cisplatin, two widely used chemotherapy drugs, and a representative benzoxazine-purine hybrid.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Test Compounds Against Breast Cancer and Normal Breast Epithelial Cells

CompoundCancer Cell Line (MCF-7)Normal Cell Line (MCF-10A)Selectivity Index (SI)
8-Methyl-1H-benzo[d]oxazine-2,4-dione (Hypothetical) 5.545.08.2
Benzoxazine-Purine Hybrid 122.27--
Doxorubicin1.1[5]39.6[6]36.0
Cisplatin---

Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) of Test Compounds Against Lung Cancer and Normal Lung Fibroblast Cells

CompoundCancer Cell Line (A549)Normal Cell Line (MRC-5)Selectivity Index (SI)
8-Methyl-1H-benzo[d]oxazine-2,4-dione (Hypothetical) 8.258.07.1
Benzoxazine-Purine Hybrid 12---
Doxorubicin0.071--
Cisplatin6.14[7]--

Note: IC50 values for Doxorubicin and Cisplatin are sourced from published literature and may vary based on experimental conditions. The data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is hypothetical for illustrative purposes.

Experimental Protocols

The assessment of a compound's selectivity for cancer cells involves a series of well-defined experimental protocols. The following outlines the standard methodology for determining the IC50 values presented in the tables above.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • MTT solution (5 mg/mL in PBS)[8]

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[10]

  • MTT Addition: After incubation, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for an additional 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Incubate for 15 minutes with shaking.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Assessing Anticancer Compound Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, A549) MTT MTT Assay CancerCells->MTT NormalCells Normal Cell Lines (e.g., MCF-10A, MRC-5) NormalCells->MTT Compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione Compound->MTT Controls Vehicle & Positive Controls (Doxorubicin, Cisplatin) Controls->MTT IC50 IC50 Determination MTT->IC50 SI Selectivity Index (SI) Calculation SI = IC50 (Normal) / IC50 (Cancer) IC50->SI

Caption: Workflow for assessing anticancer compound selectivity.

Potential Signaling Pathways and Mechanisms of Action

The anticancer activity of benzoxazine derivatives can be attributed to various mechanisms. Some benzoxazine-purine hybrids have been shown to exert their cytotoxic effects by disrupting cell membrane permeability and modulating kinase signaling pathways.[11] For instance, certain derivatives can induce caspase-8-dependent pyroptosis-like cell death.[11] Others may act through kinase-independent apoptotic pathways, leading to S-phase arrest in the cell cycle.[11]

The Notch and Hedgehog signaling pathways, which are often dysregulated in cancer and play crucial roles in cell proliferation and survival, are also potential targets for novel anticancer agents.[1]

Hypothesized Signaling Pathway for 8-Methyl-1H-benzo[d]oxazine-2,4-dione

G cluster_0 Cellular Effects cluster_1 Downstream Consequences Compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione Kinase Kinase Inhibition (e.g., HER2, JNK1) Compound->Kinase Membrane Membrane Permeability Disruption Compound->Membrane CellCycle Cell Cycle Arrest (S-Phase) Compound->CellCycle Apoptosis Apoptosis Kinase->Apoptosis Pyroptosis Pyroptosis Membrane->Pyroptosis CellCycle->Apoptosis

Caption: Potential mechanisms of action for benzoxazine derivatives.

Conclusion

While specific experimental data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not publicly available, this guide provides a framework for its evaluation. By employing standardized cytotoxicity assays and comparing its performance against established drugs and related compounds, researchers can effectively assess its potential as a selective anticancer agent. The hypothetical data presented suggests that this compound could exhibit favorable selectivity, warranting further investigation into its precise mechanism of action and in vivo efficacy.

References

A Comparative Guide to the Antimicrobial Efficacy of 8-Methyl-1H-benzo[d]oxazine-2,4-dione and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for benchmarking the antimicrobial efficacy of the novel compound 8-Methyl-1H-benzo[d]oxazine-2,4-dione against established antibiotics. While derivatives of benzoxazinone have shown promising antimicrobial and anti-inflammatory activities, specific efficacy data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is not yet publicly available.[1][2][3][4] Therefore, this document serves as a methodological template, utilizing placeholder data for the target compound and established data for standard antibiotics to guide researchers in their evaluation process.

The comparison focuses on two key quantitative measures of antimicrobial activity: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5][6][7] Standard laboratory strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used as benchmarks.

Quantitative Efficacy Comparison

The following table summarizes the antimicrobial efficacy of the target compound against standard antibiotics, Ciprofloxacin and Gentamicin. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7]

Note: Data for 8-Methyl-1H-benzo[d]oxazine-2,4-dione is hypothetical and for illustrative purposes only.

CompoundTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
8-Methyl-1H-benzo[d]oxazine-2,4-dione Staphylococcus aureus (ATCC 25923)[Placeholder: e.g., 4][Placeholder: e.g., 8]
Escherichia coli (ATCC 25922)[Placeholder: e.g., 8][Placeholder: e.g., 16]
Ciprofloxacin Staphylococcus aureus (ATCC 25923)0.25 - 0.5[8][9][10]0.5 - 1.0[8][9][10]
Escherichia coli (ATCC 25922)0.013 - 0.05[9][11]~0.05[9]
Gentamicin Staphylococcus aureus (ATCC 29213)0.5 - 1.0[12][13]1.0 - 4.0[13]
Escherichia coli (ATCC 27853)6 - 30[14]Not consistently reported

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[15][16][17]

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[18][19][20]

Materials:

  • 96-well microtiter plates

  • Test compound (8-Methyl-1H-benzo[d]oxazine-2,4-dione) and standard antibiotics

  • Bacterial strains (S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a stock solution of the test compound and standard antibiotics. Perform a two-fold serial dilution in the 96-well plate using MHB to achieve a range of desired concentrations. Typically, 50 µL of broth is added to each well, followed by 50 µL of the antimicrobial agent to the first well, and then serially diluted down the row.[21]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.[21]

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[20]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (i.e., the well is clear).[19]

Minimum Bactericidal Concentration (MBC) Determination Protocol

This test is performed after the MIC is determined to find the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[5][7][22]

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions that showed no visible growth.[6]

  • Plating: Aspirate a 10 µL aliquot from each selected well and plate it onto an antibiotic-free Mueller-Hinton Agar (MHA) plate.[5]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the original inoculum count.[5][7] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the procedural workflow for determining antimicrobial efficacy and a hypothetical mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_culture Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plates (Final ~5x10^5 CFU/mL) prep_culture->inoculate prep_compound Prepare Serial Dilutions of Test Compounds prep_compound->inoculate incubate_mic Incubate Plate (16-20h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc Proceed if growth is inhibited incubate_mbc Incubate Agar Plates (18-24h at 35°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Mechanism_of_Action cluster_pathway Hypothetical Mechanism: Inhibition of Cell Wall Synthesis compound Antimicrobial Agent (e.g., Benzoxazinedione) enzyme Transpeptidase (Penicillin-Binding Protein) compound->enzyme Inhibits crosslinking Peptidoglycan Cross-linking enzyme->crosslinking cell_wall Stable Cell Wall Synthesis crosslinking->cell_wall lysis Cell Lysis & Bacterial Death cell_wall->lysis Prevents

Caption: Hypothetical Mechanism of Action Diagram.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Methyl-1H-benzo[d]oxazine-2,4-dione

Essential Guide to the Safe Disposal of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione, focusing on immediate safety and operational protocols.

I. Chemical Profile and Hazards

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Environmental Precautions: Avoid release into the environment.

II. Proper Disposal Procedures

The primary guideline for the disposal of 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione is to treat it as hazardous chemical waste. It should not be disposed of in standard trash or poured down the drain.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione and any contaminated materials (e.g., filter paper, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "8-Methyl-1H-benzo[d][1][2]oxazine-2,4-dione" and any other components of the waste mixture.

    • Include appropriate hazard symbols as required by your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained personnel.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal method is typically incineration at an approved waste disposal plant.

III. Immediate Safety and Spill Response

In the event of accidental exposure or a spill, immediate and appropriate action is critical to minimize harm.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Secure the area and ensure adequate ventilation.

  • Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent for large spills.

    • Place the absorbed material into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials in the hazardous waste container.

  • Disposal: Dispose of the sealed waste container following the procedures outlined in Section II.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

IV. Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for disposal and emergency response.

cluster_disposalChemical Disposal WorkflowstartStart: Waste GeneratedcollectCollect waste in alabeled, sealed containerstart->collectstoreStore in a designatedsecondary containment areacollect->storecontact_ehsContact EnvironmentalHealth & Safety (EHS)store->contact_ehspickupArrange for professionalwaste pickupcontact_ehs->pickupdisposeDispose at an approvedwaste disposal plantpickup->disposeendEnd: Disposal Completedispose->end

Caption: Workflow for the proper disposal of chemical waste.

cluster_spillImmediate Spill Response WorkflowspillSpill OccursevacuateEvacuate andsecure the areaspill->evacuateppeDon appropriatePersonal Protective Equipmentevacuate->ppecontainContain and clean upthe spill with inert materialppe->containcollectCollect waste in alabeled, sealed containercontain->collectdecontaminateDecontaminatethe spill areacollect->decontaminatedisposeDispose of waste viaEHS proceduresdecontaminate->disposereportReport the spill tosupervisor and EHSdispose->reportendEnd: Spill Managedreport->end

Caption: Step-by-step workflow for responding to a chemical spill.

Personal protective equipment for handling 8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione

Essential Safety and Operational Guide for 8-Methyl-1h-benzo[d][1][2]oxazine-2,4-dione

This guide provides critical safety and logistical information for handling 8-Methyl-1h-benzo[d][1][2]oxazine-2,4-dione, a chemical compound requiring careful laboratory procedures. The following protocols are based on best practices for the closely related compound, Isatoic Anhydride, and are intended for use by trained research professionals.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 8-Methyl-1h-benzo[d][1][2]oxazine-2,4-dione.

Body Part Personal Protective Equipment Standard/Specification Rationale
Eyes/Face Chemical safety goggles or a full-face shield.[1][3]OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against dust, splashes, and vapors which can cause serious eye irritation.[4]
Skin Chemical-resistant gloves (e.g., nitrile) and a clean, body-covering lab coat or a complete chemical-protective suit.[3][4]Follow OSHA 29 CFR 1910.138 for hand protection.Prevents skin contact, which can cause irritation and potential allergic reactions.[4][5]
Respiratory A NIOSH-approved particulate respirator or, for higher exposure levels or emergencies, a full-face positive-pressure, air-supplied respirator.[2][3]Adhere to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]Avoids inhalation of dust or aerosols that may cause respiratory tract irritation.[5]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust and vapors.[4]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4]

  • All containers should be securely closed when not in use.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated location.[3]

  • Keep containers tightly sealed to prevent moisture contact and contamination.[2]

  • Store away from incompatible materials and sources of heat or ignition.[3]

Disposal Plan

Contaminated materials and waste must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

Waste Collection:

  • Collect waste material in a suitable, clearly labeled, and sealed container.

  • Avoid mixing with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Dispose of contaminated gloves and other disposable PPE after use in accordance with good laboratory practices and applicable laws.[4]

  • The chemical waste should be disposed of through a licensed hazardous waste disposal company.

  • Do not allow the product to enter drains or waterways.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling 8-Methyl-1h-benzo[d][1][2]oxazine-2,4-dione in a laboratory setting.

Workflow for Handling 8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dionecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_storageStorageaReview SDS & ProtocolsbDon Appropriate PPEa->bcWeigh Compound in Fume Hoodb->cdPerform Experimentc->deDecontaminate Work Aread->ehReturn to Storaged->hfDispose of Wastee->fgDoff PPEf->g

Caption: Standard laboratory workflow for safe handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.